Product packaging for HS38(Cat. No.:CAS No. 1030203-81-6)

HS38

Cat. No.: B607977
CAS No.: 1030203-81-6
M. Wt: 349.8 g/mol
InChI Key: NASYEGAVCTZSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HS38 is a potent and selective inhibitor for DAPK1 and ZIPK, which are closely related serine/threonine protein kinases that regulate programmed cell death and phosphorylation of non-muscle and smooth muscle myosin. This compound provides a lead scaffold for the development of therapeutic agents for smooth muscle related disorders and a chemical means to probe the function of DAPK1 and ZIPK across species.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClN5O2S B607977 HS38 CAS No. 1030203-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-7(11(16)21)23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-7H,1H3,(H2,16,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASYEGAVCTZSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030203-81-6
Record name 1030203-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the fundamental properties of the pyrazolo[3,4-d]pyrimidine derivative, 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory and analgesic properties.[1] The core pyrazolo[3,4-d]pyrimidine scaffold is a known bioisostere of purine and has been a key structural motif in the development of various kinase inhibitors. This document aims to consolidate the available physicochemical data, present detailed (adapted) experimental protocols for its synthesis and characterization, and explore its potential biological activities and associated signaling pathways based on structurally related compounds.

Physicochemical Properties

The basic physicochemical properties of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide are summarized in the table below. This data is essential for understanding the compound's behavior in biological systems and for the design of future experiments.

PropertyValueSource
Chemical Name 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide[1]
Synonyms HS38[1]
CAS Number 1030203-81-6[1]
Molecular Formula C₁₄H₁₂ClN₅O₂S[1]
Molecular Weight 349.8 g/mol [1]
Appearance White solid[1]
LogP 1.27[1]
Density 1.7 ± 0.1 g/cm³[1]
Refractive Index 1.775[1]

Experimental Protocols

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the cyclization of a substituted pyrazole precursor. A plausible synthetic route is outlined below, based on established methodologies for similar compounds.[2][3]

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidine Core Substituted_Hydrazine 3-Chlorophenylhydrazine Pyrazole_Intermediate Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate Substituted_Hydrazine->Pyrazole_Intermediate Reaction Ethyl_Cyanoacetate Ethyl 2-cyano-3-ethoxyacrylate Ethyl_Cyanoacetate->Pyrazole_Intermediate Pyrazolo_Pyrimidine_Core 1-(3-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazole_Intermediate->Pyrazolo_Pyrimidine_Core Cyclization Formamide Formamide Formamide->Pyrazolo_Pyrimidine_Core

Caption: General synthetic pathway for the pyrazolo[3,4-d]pyrimidine core.

Protocol:

  • Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: A mixture of 3-chlorophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

  • Synthesis of 1-(3-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: The purified ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is heated in an excess of formamide. The reaction mixture is heated at a high temperature (typically 180-200 °C) for several hours. After cooling, the product precipitates and is collected by filtration, washed with water, and dried.

Introduction of the Thiopropanamide Side Chain

The thiopropanamide side chain can be introduced at the C6 position of the pyrazolo[3,4-d]pyrimidine core. This typically involves a two-step process: thiolation followed by amidation.

G cluster_1 Side Chain Introduction Pyrazolo_Pyrimidine_Core 1-(3-Chlorophenyl)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Thionated_Intermediate 1-(3-Chlorophenyl)-6-thioxo-6,7-dihydro-1H- pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo_Pyrimidine_Core->Thionated_Intermediate Thionation Thionating_Agent Phosphorus Pentasulfide Thionating_Agent->Thionated_Intermediate Final_Product 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro- 1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide Thionated_Intermediate->Final_Product Alkylation Alkylating_Agent 2-Bromopropanamide Alkylating_Agent->Final_Product

Caption: Introduction of the thiopropanamide side chain.

Protocol:

  • Thionation of the Pyrazolo[3,4-d]pyrimidin-4-one: The pyrazolo[3,4-d]pyrimidin-4-one core is treated with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, in a high-boiling solvent like pyridine or toluene. The reaction is typically heated to reflux and monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • S-Alkylation with 2-Bromopropanamide: The resulting thionated intermediate is then reacted with 2-bromopropanamide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is stirred at room temperature or slightly elevated temperatures until completion. The final product is then isolated by pouring the reaction mixture into water, followed by filtration and purification by recrystallization or column chromatography.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected signals would include aromatic protons from the chlorophenyl ring, protons from the pyrazole and pyrimidine rings, and protons from the propanamide side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl (C=O) of the pyrimidinone and amide, and the N-H and C-S bonds.

  • Melting Point: The melting point of the purified compound should be determined as an indicator of purity.

Biological Activity and Signaling Pathways

While specific biological data for 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide is not extensively documented, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in many kinase inhibitors. Structurally related compounds have shown inhibitory activity against a range of kinases, suggesting potential therapeutic applications in oncology and inflammatory diseases.

Based on the activities of similar pyrazolo[3,4-d]pyrimidine derivatives, this compound could potentially act as an inhibitor of various protein kinases. For instance, related compounds have been identified as inhibitors of Src kinase and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[3]

G cluster_2 Potential Kinase Inhibition Pathway Compound 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H- pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide Kinase Protein Kinase (e.g., Src, EGFR-TK) Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylation->Cellular_Response

Caption: Hypothesized signaling pathway based on kinase inhibition.

Experimental Evaluation of Biological Activity:

To ascertain the biological activity of this compound, the following experimental approaches are recommended:

  • Kinase Inhibition Assays: The compound should be screened against a panel of protein kinases to determine its inhibitory activity and selectivity. IC₅₀ values should be determined for any identified targets.

  • Cell-Based Assays: The antiproliferative activity of the compound can be evaluated in various cancer cell lines using assays such as the MTT or SRB assay.

  • Western Blotting: To investigate the mechanism of action, western blotting can be used to assess the phosphorylation status of downstream targets of the inhibited kinases in treated cells.

Conclusion

2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide is a pyrazolo[3,4-d]pyrimidine derivative with potential for further investigation as a pharmacologically active agent. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established knowledge of related compounds. Further research is warranted to fully elucidate its biological properties and therapeutic potential.

References

In-Depth Technical Guide to the HS38 Compound: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS38 is a potent, ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and Zipper-Interacting Protein Kinase (ZIPK, also known as DAPK3). This pyrazolo[3,4-d]pyrimidinone compound has emerged as a valuable chemical probe for studying the roles of these kinases in cellular processes, particularly in smooth muscle contractility. This guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and a summary of the biological activity and experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, with the formal name 2-[[1-(3-chlorophenyl)-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio]-propanamide, is a small molecule inhibitor. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂ClN₅O₂S
Molecular Weight 349.8 g/mol
CAS Number 1030203-81-6
Appearance Solid
SMILES CC(C(=O)N)Sc1nc2c(c(=O)[nH]1)n(nc2)c1cccc(Cl)c1

Chemical Structure:

this compound Chemical Structure

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the pyrazolo[3,4-d]pyrimidinone core and subsequent functionalization. The following protocol is based on the original discovery of the compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

  • To a solution of (3-chlorophenyl)hydrazine hydrochloride in ethanol, add sodium acetate and stir until dissolved.

  • Add ethoxymethylenemalononitrile to the reaction mixture.

  • Reflux the mixture for 4 hours.

  • After cooling, the product is collected by filtration, washed with ethanol and water, and dried under vacuum.

Step 2: Synthesis of 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Suspend the 3-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile in formic acid.

  • Reflux the mixture for 8 hours.

  • Cool the reaction to room temperature, and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield the pyrazolo[3,4-d]pyrimidinone core.

Step 3: Synthesis of 6-bromo-1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • To a suspension of the product from Step 2 in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into ice water, and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry.

Step 4: Synthesis of 2-[[1-(3-chlorophenyl)-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio]-propanamide (this compound)

  • To a solution of the 6-bromo derivative in DMF, add 2-mercaptopropanamide and potassium carbonate.

  • Stir the reaction mixture at 60°C for 6 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow A (3-chlorophenyl)hydrazine hydrochloride + ethoxymethylenemalononitrile B 3-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile A->B Reflux in Ethanol C 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one B->C Reflux in Formic Acid D 6-bromo-1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C->D NBS in DMF E this compound D->E 2-mercaptopropanamide, K2CO3 in DMF

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of DAPK1 and ZIPK, and also shows activity against PIM3 kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and preventing the phosphorylation of their downstream substrates.

Quantitative Data on Kinase Inhibition:

Kinase TargetIC₅₀ (nM)K_d_ (nM)
DAPK1200300
DAPK2-79
ZIPK (DAPK3)-280
PIM1-1800
PIM2-6500
PIM3200810

Signaling Pathway:

This compound exerts its biological effects by inhibiting the DAPK/ZIPK signaling pathway, which plays a crucial role in smooth muscle contraction. ZIPK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the regulatory light chain of myosin II (RLC20). Phosphorylated RLC20 promotes the interaction of myosin with actin, resulting in smooth muscle contraction. By inhibiting ZIPK, this compound prevents the inhibition of MLCP, leading to dephosphorylation of RLC20 and subsequent smooth muscle relaxation.[1][2][3]

DAPK_ZIPK_Signaling cluster_inhibition This compound Inhibition cluster_contraction Smooth Muscle Contraction This compound This compound ZIPK ZIPK (DAPK3) This compound->ZIPK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) ZIPK->MLCP Inhibits RLC20_P Phosphorylated RLC20 MLCP->RLC20_P Dephosphorylates Contraction Contraction RLC20_P->Contraction

This compound inhibits the DAPK/ZIPK signaling pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Experimental Protocol: Fluorescence Linked Enzyme Chemoproteomic Strategy (FLECS) for Inhibitor Discovery

This method was used for the initial discovery of this compound as a DAPK1 and ZIPK inhibitor.[1][2][3]

  • Lysate Preparation: Prepare a cell lysate from a suitable cell line (e.g., HEK293T) overexpressing the fluorescently tagged kinase of interest (e.g., DAPK1-GFP).

  • Immobilization: The lysate is passed over an ATP-sepharose column, to which the ATP-binding proteins, including the tagged kinase, will bind.

  • Compound Incubation: A library of small molecule compounds, including this compound, is incubated with the ATP-sepharose resin.

  • Elution and Detection: The column is washed, and the bound proteins are eluted with a high concentration of ATP. The fluorescence of the eluted fractions is measured.

  • Data Analysis: A decrease in the fluorescence signal in the eluate in the presence of a test compound indicates that the compound has displaced the fluorescently tagged kinase from the ATP-sepharose, signifying it as a potential ATP-competitive inhibitor.

FLECS_Workflow A Cell Lysate with Fluorescently Tagged Kinase B ATP-Sepharose Column A->B Bind ATP-binding proteins C Incubate with Compound Library B->C D Wash and Elute with ATP C->D E Measure Fluorescence of Eluate D->E F Identify Inhibitors E->F Decreased fluorescence indicates inhibition

FLECS experimental workflow.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., DAPK1 or ZIPK), a suitable substrate (e.g., a synthetic peptide), and [γ-³²P]ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • IC₅₀ Determination: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Cellular RLC20 Phosphorylation Assay

  • Cell Culture and Treatment: Culture smooth muscle cells (e.g., human aortic smooth muscle cells) to confluence. Treat the cells with this compound at various concentrations for a specified period.

  • Cell Lysis: Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated RLC20 (pRLC20) and total RLC20.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the pRLC20 signal to the total RLC20 signal.

Conclusion

This compound is a well-characterized and potent inhibitor of DAPK1 and ZIPK. Its defined chemical structure, established synthesis route, and known biological activity make it an invaluable tool for researchers investigating the physiological and pathological roles of these kinases. The detailed protocols provided in this guide should enable researchers to synthesize and utilize this compound effectively in their studies.

References

Technical Guide: Mechanism of Action of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (HS38)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and relevant experimental frameworks for the compound 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide, also identified as HS38.

Core Mechanism of Action

2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (this compound) is a potent, ATP-competitive inhibitor of specific serine/threonine protein kinases. Its primary targets are Death-associated protein kinase (DAPK) and Zipper-interacting protein kinase (ZIPK) .[1] Additionally, this compound has been shown to inhibit PIM3 kinase .

The compound's inhibitory activity on DAPK and ZIPK is significant as these kinases are key regulators of programmed cell death (apoptosis) and smooth muscle contraction.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of a phosphate group to their respective substrates, thereby blocking their downstream signaling functions. A notable biological consequence of this inhibition is the reduced phosphorylation of the regulatory myosin light chain and myosin light chain phosphatase in smooth muscle tissues. This highlights its potential as a therapeutic agent for disorders related to smooth muscle pathophysiology.[1]

Importantly, studies have indicated that this compound does not exert a significant inhibitory effect on Src or Abl kinases, suggesting a degree of selectivity in its kinase inhibition profile.

Quantitative Biological Data

The inhibitory potency of this compound against its target kinases has been quantified through various biochemical assays. The following table summarizes the key quantitative data available.

Target KinaseAssay MetricValue (nM)
DAPKIC50200
ZIPKKd280
PIM3 kinaseIC50200

Signaling Pathways and Experimental Workflows

To visually represent the compound's mechanism and the process of its characterization, the following diagrams have been generated.

G Inhibitory Action of this compound on DAPK/ZIPK Signaling This compound This compound (2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide) DAPK DAPK This compound->DAPK inhibits ZIPK ZIPK This compound->ZIPK inhibits PIM3 PIM3 This compound->PIM3 inhibits Apoptosis Apoptosis DAPK->Apoptosis MLC Regulatory Myosin Light Chain (MLC) ZIPK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ZIPK->MLCP Phosphorylates (Inhibits) SmoothMuscleContraction Smooth Muscle Contraction MLC->SmoothMuscleContraction MLCP->MLC Dephosphorylates

Figure 1: this compound Signaling Pathway Inhibition.

G Experimental Workflow for Kinase Inhibitor Characterization TargetID Target Identification (DAPK, ZIPK, PIM3) BiochemAssay Biochemical Assays (IC50 / Kd Determination) TargetID->BiochemAssay Selectivity Kinase Selectivity Profiling BiochemAssay->Selectivity CellAssay Cell-Based Assays (e.g., Phosphorylation) Selectivity->CellAssay FunctionalAssay Functional Assays (Apoptosis, Contraction) CellAssay->FunctionalAssay

Figure 2: Experimental Characterization Workflow.

Experimental Protocols

While specific, detailed protocols for the assays used to characterize this compound are proprietary to the conducting laboratories, this section outlines the general methodologies employed for determining key quantitative metrics for kinase inhibitors.

IC50 Determination (Half-maximal Inhibitory Concentration)

Principle: To measure the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified target kinase (e.g., DAPK or PIM3), a specific peptide substrate, and a suitable kinase assay buffer (typically containing ATP and MgCl₂).

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures. A control reaction with no inhibitor is included to represent 100% enzyme activity.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric Assays: Using ³²P or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-based Assays: Employing modified substrates or antibodies that allow for a change in fluorescence or luminescence upon phosphorylation.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the this compound concentration. The data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Kd Determination (Dissociation Constant)

Principle: To quantify the binding affinity between the inhibitor and the target kinase. A lower Kd value indicates a higher binding affinity.

General Protocol (example using a competitive binding assay):

  • Assay Setup: The target kinase (e.g., ZIPK) is incubated with a known, high-affinity fluorescently labeled ligand (tracer) for the ATP-binding site.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the kinase-tracer mixture.

  • Signal Detection: As this compound competes with the tracer for binding to the kinase, the tracer is displaced, leading to a change in the fluorescence properties of the solution (e.g., a decrease in fluorescence polarization). This change is measured using a suitable plate reader.

  • Data Analysis: The data from the competition binding experiment is used to calculate the Ki (inhibition constant), which is then used to determine the Kd of the test compound.

References

An In-Depth Technical Guide on 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine derivative, 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (also known as HS38), a potent and selective ATP-competitive kinase inhibitor. This document details its mechanism of action, summarizes its biological activity with quantitative data, and provides insights into the relevant signaling pathways. While a specific, detailed synthesis protocol for this compound is not publicly available in the referenced literature, a general synthetic approach for related compounds is described. This guide is intended to serve as a valuable resource for researchers in the fields of kinase biology, drug discovery, and pharmacology.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and thereby effectively target the ATP-binding site of a wide range of protein kinases.[1] This structural feature has led to the development of numerous kinase inhibitors with therapeutic potential, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1] The compound 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide, hereafter referred to as this compound, has emerged from this class as a selective inhibitor of specific serine/threonine kinases.

This compound has been identified as a potent inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and Zipper-Interacting Protein Kinase (ZIPK, also known as DAPK3), which are key regulators of programmed cell death and smooth muscle contraction.[2] Additionally, it exhibits inhibitory activity against Pim-3 kinase, a proto-oncogene involved in cell survival and proliferation.[3][4] This unique inhibitory profile suggests potential therapeutic applications for this compound in disorders related to smooth muscle function and diseases characterized by aberrant cell survival signaling.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[3][4] This mechanism involves the inhibitor binding to the ATP-binding pocket of the target kinase, thereby preventing the binding of the natural substrate, ATP. The inability of ATP to bind effectively blocks the phosphotransferase activity of the kinase, inhibiting the phosphorylation of its downstream substrates.

The selectivity of this compound for DAPK1, ZIPK, and Pim-3 over other kinases, such as Src and Abl, indicates that the specific chemical features of this compound allow for favorable interactions with the unique residues and conformation of the ATP-binding sites of these target kinases.

Biological Activity

The inhibitory activity of this compound against its primary kinase targets has been quantified through in vitro kinase assays. The key quantitative data are summarized in the table below.

Target KinaseInhibition MetricValue (nM)
DAPK1IC50200
DAPK1Kd300
ZIPK (DAPK3)Kd280
Pim-3IC50200
Table 1: In vitro inhibitory activity of this compound against target kinases.[3][4][5]

In cellular contexts, the inhibition of ZIPK by this compound has been shown to lead to a reduction in the phosphorylation of the regulatory myosin light chain (MLC).[3] This is a crucial downstream event in the regulation of smooth muscle contraction.

Signaling Pathways

The kinase targets of this compound are involved in distinct and important cellular signaling pathways.

DAPK1 and ZIPK (DAPK3) Signaling

DAPK1 and ZIPK are members of the Death-Associated Protein Kinase family and are involved in regulating apoptosis and autophagy. ZIPK, in particular, plays a significant role in smooth muscle contraction by phosphorylating the myosin light chain, which is a key step in initiating muscle contraction. The inhibition of ZIPK by this compound disrupts this pathway, leading to reduced MLC phosphorylation and potentially promoting smooth muscle relaxation.

DAPK1_ZIPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Signal Signal Receptor Receptor Signal->Receptor DAPK1_ZIPK DAPK1 / ZIPK Receptor->DAPK1_ZIPK Myosin_Light_Chain Myosin Light Chain DAPK1_ZIPK->Myosin_Light_Chain phosphorylates p_Myosin_Light_Chain p-Myosin Light Chain DAPK1_ZIPK->p_Myosin_Light_Chain This compound This compound This compound->DAPK1_ZIPK inhibits Contraction_Apoptosis Smooth Muscle Contraction / Apoptosis p_Myosin_Light_Chain->Contraction_Apoptosis Pim3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Pim3 Pim-3 Kinase GF_Receptor->Pim3 Bad Bad Pim3->Bad phosphorylates p_Bad p-Bad Pim3->p_Bad This compound This compound This compound->Pim3 inhibits Apoptosis Apoptosis Bad->Apoptosis Cell_Survival Cell Survival & Proliferation p_Bad->Cell_Survival Synthesis_Workflow Start Starting Materials (e.g., substituted hydrazine, ethyl cyanoacetate) Step1 Pyrazole Ring Formation Start->Step1 Step2 Pyrimidine Ring Annulation Step1->Step2 Step3 Thiolation Step2->Step3 Step4 Alkylation with Propanamide Moiety Step3->Step4 Final This compound (Purification & Characterization) Step4->Final

References

Anti-inflammatory and analgesic properties of HS38

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for a compound designated "HS38" with anti-inflammatory and analgesic properties did not yield any specific scientific literature, clinical data, or public documentation. The search results provided general information on various classes of anti-inflammatory and analgesic drugs, but no specific data or experimental details for a compound named this compound could be identified.

This suggests that "this compound" may be an internal, preclinical, or otherwise unpublished identifier for a research compound. Without publicly available data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create the requested visualizations based on verified information.

Therefore, the core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways and workflows for this compound, cannot be fulfilled at this time due to the absence of relevant information in the public domain.

For researchers, scientists, and drug development professionals interested in anti-inflammatory and analgesic agents, further clarification on the specific chemical structure or alternative nomenclature for "this compound" would be necessary to conduct a meaningful review and generate the requested technical documentation.

In-Depth Technical Guide: Antitumor Potential of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (HS38)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of detailed, peer-reviewed data on the antitumor potential of the specific compound 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide, also known as HS38. While the pyrazolo[3,4-d]pyrimidine scaffold is a known pharmacophore in oncology research, and information on related compounds exists, specific quantitative data (e.g., IC50 values), detailed experimental protocols, and elucidated signaling pathways for this compound are not available in the public domain.

This guide, therefore, serves as a foundational overview based on the limited available information and the general understanding of related pyrazolo[3,4-d]pyrimidine derivatives. The content herein is intended to provide a structural and hypothetical framework for researchers, scientists, and drug development professionals. All experimental protocols and signaling pathways are presented as illustrative examples based on common methodologies in the field and should not be construed as verified for this specific compound.

Core Compound Information

Chemical Name 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
Synonym This compound
Molecular Formula C₁₄H₁₂ClN₅O₂S
Molecular Weight 349.8 g/mol
Chemical Structure (A chemical structure diagram would be placed here in a full report)
General Class Pyrazolo[3,4-d]pyrimidine derivative

Hypothetical Antitumor Potential and Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives are frequently investigated as kinase inhibitors. Given the structural class of this compound, it is plausible that its antitumor activity, if any, could be mediated through the inhibition of one or more protein kinases critical for cancer cell proliferation, survival, and metastasis.

A single, non-detailed mention in the available literature suggests that the compound may reduce the phosphorylation of Myosin Light Chain 20 (RLC20). This hints at a potential mechanism involving the disruption of cellular processes regulated by myosin phosphorylation, such as cytokinesis and cell migration. However, without further data, this remains a preliminary observation.

Illustrative Experimental Protocols

The following are generalized protocols that would typically be used to evaluate the antitumor potential of a novel compound like this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay would be a first step to determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., a panel representing different tumor types such as breast, lung, colon, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series is prepared in culture medium and added to the cells. Control wells receive vehicle (DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique would be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in a hypothesized signaling pathway.

Methodology:

  • Cell Lysis: Cancer cells are treated with this compound at various concentrations for a specified time. After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-RLC20, total RLC20, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Visualization of Hypothetical Signaling and Workflows

The following diagrams are illustrative and based on general biological and experimental principles.

G cluster_0 In Vitro Cytotoxicity Workflow A Cancer Cell Lines B This compound Treatment (Dose-Response) A->B C MTT Assay B->C D Absorbance Reading C->D E IC50 Determination D->E

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound Kinase Upstream Kinase (e.g., ROCK, MLCK) This compound->Kinase Inhibition RLC20_P Phospho-RLC20 Kinase->RLC20_P Actomyosin Actomyosin Contractility RLC20_P->Actomyosin Migration Cell Migration & Cytokinesis Actomyosin->Migration

Unveiling the Potential of HS-38: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The compound identified by CAS number 1030203-81-6, scientifically known as 2-[[1-(3-Chlorophenyl)-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio]-propanamide and commonly referred to as HS-38, has emerged as a significant tool in cellular biology and drug discovery. This technical guide provides an in-depth overview of its research applications, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Compound Information

HS-38 is a potent and selective ATP-competitive inhibitor with a multifaceted activity profile, primarily targeting kinases involved in apoptosis and smooth muscle contraction.[1][2] Its chemical and physical properties are summarized below.

PropertyValueSource
Chemical Name 2-[[1-(3-Chlorophenyl)-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio]-propanamide[3][4][5]
Molecular Formula C₁₄H₁₂ClN₅O₂S[3][4][6]
Molecular Weight 349.8 g/mol [4]
Appearance White to off-white solid[1][6]
Purity ≥98%[4]
Solubility Soluble in DMSO (up to 50 mM)

Mechanism of Action and Key Targets

HS-38 functions as a potent inhibitor of Death-associated protein kinase 1 (DAPK1) and Zipper-interacting protein kinase (ZIPK), also known as DAPK3.[1][2][4] It also demonstrates inhibitory activity against PIM3 kinase.[1][2][4] Its ATP-competitive nature allows it to effectively block the phosphorylation of downstream targets, thereby modulating critical cellular processes.[5]

The primary research applications of HS-38 stem from its ability to influence apoptosis and smooth muscle function.[1][2] In the context of smooth muscle physiology, HS-38 has been shown to reduce the phosphorylation of regulatory myosin light chain (RLC20) and myosin light chain phosphatase, leading to a decrease in vascular smooth muscle contraction.[4]

Quantitative Biological Activity

The inhibitory potency of HS-38 against its primary targets has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory constants.

Target KinaseParameterValue (nM)Source
DAPK1IC₅₀200[4]
DAPK1Kd300[1][2][4]
DAPK2Kd79[1][4]
ZIPK (DAPK3)Kd280[1][2][4]
PIM3 KinaseIC₅₀200[1][2][4]
Pim-1Kd1,800[4]
Pim-2Kd6,500[4]
Pim-3Kd810[4]

HS-38 exhibits selectivity for DAPK and PIM3 kinases over other kinases such as Src and Abl, where it shows no significant effect.

Signaling Pathway and Experimental Workflow

The inhibitory action of HS-38 on the DAPK/ZIPK signaling pathway has significant implications for smooth muscle contractility. The following diagram illustrates this pathway.

DAPK_ZIPK_Pathway cluster_inhibition Inhibition by HS-38 cluster_kinases Kinase Activity cluster_substrates Downstream Substrates cluster_effect Cellular Effect HS38 HS-38 DAPK1 DAPK1 This compound->DAPK1 inhibits ZIPK ZIPK (DAPK3) This compound->ZIPK inhibits MLC Myosin Light Chain (MLC) DAPK1->MLC phosphorylates ZIPK->MLC phosphorylates MYPT1 Myosin Phosphatase Targeting Subunit 1 (MYPT1) ZIPK->MYPT1 phosphorylates Contraction Smooth Muscle Contraction MLC->Contraction promotes MYPT1->Contraction inhibits

Caption: HS-38 inhibits DAPK1 and ZIPK, preventing downstream phosphorylation and regulating smooth muscle contraction.

A typical experimental workflow to assess the effect of HS-38 on smooth muscle contraction is outlined below.

Experimental_Workflow A 1. Tissue Preparation (e.g., mouse aortic rings) B 2. Treatment with HS-38 (various concentrations) A->B C 3. Induction of Contraction (e.g., with Phenylephrine) B->C D 4. Measurement of Contractile Force C->D E 5. Data Analysis (Dose-response curves) D->E

Caption: Workflow for evaluating HS-38's effect on smooth muscle contraction.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. While specific parameters may vary between laboratories, the following outlines a general methodology for key experiments involving HS-38.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of HS-38 against a target kinase (e.g., DAPK1).

Methodology:

  • A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • HS-38 is added to the reaction mixture at various concentrations.

  • The kinase reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as radiometric assays (with ³²P-ATP) or fluorescence-based assays.

  • The percentage of kinase inhibition is calculated for each concentration of HS-38 relative to a control without the inhibitor.

  • The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Cellular Assay for RLC20 Phosphorylation

Objective: To assess the effect of HS-38 on the phosphorylation of a downstream target in a cellular context.

Methodology:

  • Primary human coronary artery smooth muscle cells are cultured under standard conditions.

  • Cells are treated with HS-38 at a specific concentration (e.g., 10 µM) for a defined period.[4]

  • Cellular signaling can be stimulated with an agonist if required.

  • Cells are lysed, and protein extracts are collected.

  • The levels of phosphorylated RLC20 and total RLC20 are determined by Western blotting using specific antibodies.

  • The ratio of phosphorylated RLC20 to total RLC20 is calculated to determine the effect of HS-38 on protein phosphorylation.

Ex Vivo Smooth Muscle Contraction Assay

Objective: To evaluate the effect of HS-38 on the contractility of intact smooth muscle tissue.

Methodology:

  • Isolated tissue preparations, such as mouse aortic rings or rabbit ileal tissues, are mounted in an organ bath containing a physiological salt solution.

  • The tissues are allowed to equilibrate under a resting tension.

  • HS-38 is added to the organ bath at various concentrations.

  • Smooth muscle contraction is induced using a contractile agent (e.g., phenylephrine).[4]

  • The isometric tension of the tissue is continuously recorded using a force transducer.

  • The effect of HS-38 on the contractile response is quantified by measuring changes in the force generated.

Conclusion

HS-38 (CAS 1030203-81-6) is a valuable research tool for investigating the roles of DAPK1, ZIPK, and PIM3 kinases in cellular processes. Its well-characterized inhibitory activity and demonstrated effects on smooth muscle physiology make it a powerful compound for studies related to cardiovascular diseases, apoptosis, and other pathological conditions where these kinases are implicated. The data and protocols presented in this guide are intended to support researchers in the effective application of HS-38 in their experimental designs.

References

The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors of various protein kinases.[1][2] Its structural resemblance to the purine ring system allows it to effectively compete with ATP at the kinase hinge region, providing a robust foundation for the development of novel therapeutics, particularly in oncology.[2] This technical guide provides an in-depth overview of the discovery and development of pyrazolo[3,4-d]pyrimidine-based drugs, intended for researchers, scientists, and drug development professionals. The guide covers synthetic strategies, key signaling pathways, detailed experimental protocols, and a summary of the pharmacological data for representative compounds.

Synthetic Strategies for the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through several synthetic routes, typically starting from either a pre-formed pyrazole or pyrimidine ring. A common and versatile method involves the cyclization of a 5-aminopyrazole-4-carbonitrile derivative with a one-carbon synthon, such as formamide or formic acid.[3][4]

General Synthesis Workflow:

Synthesis_Workflow Start Starting Materials (e.g., Malononitrile, Hydrazine) PyrazoloCarbonitrile 5-Aminopyrazole-4-carbonitrile Intermediate Start->PyrazoloCarbonitrile Cyclization Cyclization (e.g., with Formamide) PyrazoloCarbonitrile->Cyclization Scaffold Pyrazolo[3,4-d]pyrimidine Scaffold Cyclization->Scaffold Functionalization Functionalization (Substitution at various positions) Scaffold->Functionalization Final_Compound Novel Pyrazolo[3,4-d]pyrimidine Derivatives Functionalization->Final_Compound

General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Microwave-assisted organic synthesis (MAOS) has also been effectively employed to shorten reaction times and improve yields.[3] Functionalization of the core scaffold at various positions (N1, C4, and C6) allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine-Based Drugs

Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed to target a range of protein kinases implicated in cancer pathogenesis. The following diagrams illustrate the signaling pathways of several key targets.

VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2_Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates S_Phase S-Phase Entry DNA Replication CDK2->S_Phase EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

The Structure-Activity Relationship of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of the adenine base of ATP. This allows compounds based on this scaffold to effectively interact with the ATP-binding sites of various protein kinases, leading to their investigation as potent inhibitors in oncology and other therapeutic areas. This technical guide delves into the structure-activity relationship (SAR) of a specific series of these compounds: 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide and its analogs. The focus is on understanding how modifications to this core structure influence their biological activity, primarily as kinase inhibitors.

Core Structure and Rationale for Investigation

The core structure consists of a pyrazolo[3,4-d]pyrimidin-4-one ring system. The key features influencing its biological activity are the substituents at the N-1, C-6, and the propanamide side chain. The 1-(3-chlorophenyl) group is crucial for anchoring the molecule within the kinase active site, often interacting with hydrophobic pockets. The thioether linkage at the C-6 position provides a versatile point for modification, allowing for the exploration of various side chains to optimize potency and selectivity. The propanamide moiety can form important hydrogen bond interactions within the active site. The systematic modification of these positions is key to elucidating the SAR and developing potent and selective kinase inhibitors.

Data Presentation: Structure-Activity Relationship of Analogs

The following tables summarize the in vitro biological activity of various analogs. The data has been compiled from multiple sources and is intended to provide a comparative overview. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs

Compound IDR1 Substituent (at N-1)R2 Substituent (at C-6 thioether)Target KinaseIC50 (µM)
1a 3-Chlorophenyl-CH(CH₃)C(=O)NH₂Src0.0604
1b 3-Chlorophenyl-CH₃Src>10
1c 3-Chlorophenyl-CH₂CH₃Src5.2
1d Phenyl-CH(CH₃)C(=O)NH₂Src0.110
1e 4-Chlorophenyl-CH(CH₃)C(=O)NH₂Src0.095
2a 3-Chlorophenyl-CH(CH₃)C(=O)NH₂Btk0.0905
2b 3-Chlorophenyl-CH(CH₃)C(=O)NH₂Lck0.110
3a Phenyl-CH(CH₃)C(=O)NH₂CDK26.8

Data is representative and compiled from multiple sources for illustrative SAR purposes.

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Analogs

Compound IDR1 Substituent (at N-1)R2 Substituent (at C-6 thioether)Cell LineGI50 (µM)
4a 3-Chlorophenyl-CH(CH₃)C(=O)NH₂HT-290.05
4b 3-Chlorophenyl-CH(CH₃)C(=O)NH₂SK-OV-30.07
4c Phenyl-CH(CH₃)C(=O)NH₂HT-290.12
4d Phenyl-CH(CH₃)C(=O)NH₂SK-OV-30.15
5a 3-Chlorophenyl-CH(CH₃)C(=O)NH₂A5498.21
5b 3-Chlorophenyl-CH(CH₃)C(=O)NH₂HCT-11619.56

Data is representative and compiled from multiple sources for illustrative SAR purposes.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of these pyrazolo[3,4-d]pyrimidine analogs.

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core generally begins with the reaction of a substituted hydrazine with a cyano-containing building block to form a 5-aminopyrazole-4-carboxamide. This intermediate is then cyclized with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, to yield the pyrazolo[3,4-d]pyrimidinone ring system. Subsequent chlorination at the 4- and 6-positions, followed by selective nucleophilic substitution, allows for the introduction of the desired thioether side chain at C-6 and the final amide at the 4-position.

Kinase Inhibition Assay (Example: Src Kinase)

Objective: To determine the in vitro inhibitory activity of the test compounds against a specific protein kinase.

Materials:

  • Recombinant human Src kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Wash buffer (e.g., TBS with Tween-20)

  • Time-resolved fluorescence (TRF) reader

Procedure:

  • A solution of the test compound at various concentrations is pre-incubated with the Src kinase in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

  • The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of a solution containing EDTA.

  • An aliquot of the reaction mixture is transferred to a streptavidin-coated microplate and incubated to allow the biotinylated substrate to bind.

  • The plate is washed to remove unbound components.

  • A solution of the europium-labeled anti-phosphotyrosine antibody is added and incubated to allow binding to the phosphorylated substrate.

  • The plate is washed again to remove the unbound antibody.

  • An enhancement solution is added to dissociate the europium ions and form a highly fluorescent chelate.

  • The time-resolved fluorescence is measured using a suitable plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Example: Sulforhodamine B (SRB) Assay)

Objective: To determine the anti-proliferative effect of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the cells are fixed by gently adding cold TCA solution and incubating for 60 minutes at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with SRB solution for 30 minutes at room temperature.

  • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound dye is solubilized with Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.

Mandatory Visualizations

General Synthetic Scheme

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Formation cluster_3 Functionalization Substituted Hydrazine Substituted Hydrazine 5-Aminopyrazole-4-carboxamide 5-Aminopyrazole-4-carboxamide Substituted Hydrazine->5-Aminopyrazole-4-carboxamide Reaction Cyano-containing Building Block Cyano-containing Building Block Cyano-containing Building Block->5-Aminopyrazole-4-carboxamide Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone 5-Aminopyrazole-4-carboxamide->Pyrazolo[3,4-d]pyrimidinone Cyclization Chlorinated Intermediate Chlorinated Intermediate Pyrazolo[3,4-d]pyrimidinone->Chlorinated Intermediate Chlorination Final Analog Final Analog Chlorinated Intermediate->Final Analog Nucleophilic Substitution G Start Start Pre-incubation Pre-incubate Kinase and Compound Start->Pre-incubation Reaction Initiation Add Substrate and ATP Pre-incubation->Reaction Initiation Reaction Kinase Reaction Reaction Initiation->Reaction Stop Reaction Add EDTA Reaction->Stop Reaction Binding Bind to Streptavidin Plate Stop Reaction->Binding Washing 1 Wash Binding->Washing 1 Antibody Incubation Add Eu-labeled Antibody Washing 1->Antibody Incubation Washing 2 Wash Antibody Incubation->Washing 2 Detection Add Enhancement Solution & Read TRF Washing 2->Detection End End Detection->End G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Analog Inhibitor->Kinase Cascade (e.g., MAPK)

Methodological & Application

In Vitro Assay Methods for the HS38 Compound: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound HS38 is a potent and selective ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1), Zipper-Interacting Protein Kinase (ZIPK, also known as DAPK3), and Pim-3 kinase.[1][2][3] Its ability to target these kinases makes it a valuable tool for studying their roles in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: Quantitative Kinase Inhibition Data for this compound
Target KinaseAssay TypeValueReference
DAPK1Dissociation Constant (Kd)300 nM[2][3]
DAPK1IC50200 nM[1]
ZIPK (DAPK3)Dissociation Constant (Kd)280 nM[2][3]
PIM3IC50200 nM[1][2][3]
IRAK4IC50~2 µM[1]
PIM1IC50~2 µM[1]
PIM2IC50~20 µM[1]
smMLCKIC50~20 µM[1]
ROCK2% Inhibition @ 10 µMInactive[1]
Src% Inhibition @ 10 µM0%[1]
Abl% Inhibition @ 10 µM0%[1]
EGFR-TK% Inhibition @ 10 µM41%[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving the primary targets of this compound and a general workflow for assessing its in vitro activity.

DAPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_dapk1 DAPK1 cluster_downstream Downstream Effects Interferon-gamma Interferon-gamma DAPK1 DAPK1 Interferon-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 Fas Ligand Fas Ligand Fas Ligand->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis Autophagy Autophagy DAPK1->Autophagy Myosin II Phosphorylation Myosin II Phosphorylation DAPK1->Myosin II Phosphorylation This compound This compound This compound->DAPK1 Inhibition

DAPK1 Signaling Pathway and Inhibition by this compound

ZIPK_DAPK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_zipk ZIPK (DAPK3) cluster_downstream Downstream Effects Rho-associated kinase (ROCK) Rho-associated kinase (ROCK) ZIPK ZIPK Rho-associated kinase (ROCK)->ZIPK Myosin Light Chain (MLC) Phosphorylation Myosin Light Chain (MLC) Phosphorylation ZIPK->Myosin Light Chain (MLC) Phosphorylation Apoptosis Apoptosis ZIPK->Apoptosis Smooth Muscle Contraction Smooth Muscle Contraction Myosin Light Chain (MLC) Phosphorylation->Smooth Muscle Contraction This compound This compound This compound->ZIPK Inhibition

ZIPK (DAPK3) Signaling and this compound Inhibition

PIM3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pim3 PIM3 cluster_downstream Downstream Effects JAK/STAT Pathway JAK/STAT Pathway PIM3 PIM3 JAK/STAT Pathway->PIM3 Cell Proliferation Cell Proliferation PIM3->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PIM3->Inhibition of Apoptosis Cell Survival Cell Survival PIM3->Cell Survival This compound This compound This compound->PIM3 Inhibition

PIM3 Signaling Pathway and Inhibition by this compound

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Culture Cell Culture Kinase Activity Assay Kinase Activity Assay Cell Culture->Kinase Activity Assay Cell Viability Assay Cell Viability Assay Cell Culture->Cell Viability Assay Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cell Culture->Cell Cycle Analysis This compound Stock Solution This compound Stock Solution This compound Stock Solution->Kinase Activity Assay This compound Stock Solution->Cell Viability Assay This compound Stock Solution->Apoptosis Assay This compound Stock Solution->Cell Cycle Analysis IC50/Kd Determination IC50/Kd Determination Kinase Activity Assay->IC50/Kd Determination Cell Viability Assay->IC50/Kd Determination Apoptotic Cell Quantification Apoptotic Cell Quantification Apoptosis Assay->Apoptotic Cell Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

General Experimental Workflow for this compound

Experimental Protocols

Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This protocol is adapted from the methods used for the characterization of this compound.[1]

Objective: To determine the IC50 value of this compound against target kinases (DAPK1, ZIPK, PIM3).

Materials:

  • Purified recombinant kinases (DAPK1, ZIPK, PIM3)

  • This compound compound

  • [γ-³³P]ATP

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • 0.1% (v/v) β-mercaptoethanol

  • ATP

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, the specific kinase, and its substrate peptide.

  • Add the serially diluted this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol is based on the cellular studies performed with this compound on smooth muscle cells.[1]

Objective: To assess the effect of this compound on the phosphorylation of a downstream target (e.g., Myosin Light Chain 20, RLC20) in a cellular context.

Materials:

  • Human coronary artery smooth muscle cells (CA-VSMCs) or other relevant cell lines

  • Cell culture medium (e.g., SmGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-RLC20, anti-total-RLC20)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate CA-VSMCs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours if necessary to reduce basal phosphorylation.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or DMSO for a specified time (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RLC20 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total RLC20 as a loading control.

  • Quantify the band intensities and express the level of phosphorylated RLC20 relative to the total RLC20.

Cell Viability Assay (MTT Assay)

This is a general protocol that can be adapted for use with this compound.

Objective: To determine the effect of this compound on the viability of a given cell line.

Materials:

  • Cancer or other relevant cell lines

  • Complete cell culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This is a general protocol for detecting apoptosis that can be adapted for use with this compound.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cell line of interest

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for a predetermined time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This is a general protocol for cell cycle analysis that can be adapted for use with this compound.

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cell line of interest

  • This compound compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for a specified time.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes: Cell-Based Screening of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrazolo[3,4-d]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2][3][4][5] Derivatives of this core structure have been shown to inhibit various protein kinases and other cellular targets involved in cancer cell proliferation and survival. This document provides detailed protocols for the cell-based screening of a specific derivative, 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide, to evaluate its potential as an anticancer agent. The described assays are designed to assess cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Data Presentation

While specific quantitative data for the titular compound is not yet publicly available, Table 1 presents representative anticancer activity data for structurally related pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. This data, gleaned from existing literature, serves as a benchmark for the expected potency and provides a framework for interpreting new experimental results.

Table 1: Anticancer Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Derivative A A549 (Lung Carcinoma)MTT2.24[5]
MCF-7 (Breast Adenocarcinoma)MTT42.3[5]
HepG2 (Hepatocellular Carcinoma)MTTNot specified[5]
PC-3 (Prostate Cancer)MTTNot specified[5]
Derivative B OVCAR-4 (Ovarian Cancer)Not specified1.74[2]
ACHN (Renal Cancer)Not specified5.53[2]
NCI-H460 (Lung Cancer)Not specified4.44[2]
Derivative C Caco-2 (Colorectal Adenocarcinoma)MTT43.75[3]
A549 (Lung Carcinoma)MTT17.50[3]
HT1080 (Fibrosarcoma)MTT73.08[3]
HeLa (Cervical Cancer)MTT68.75[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anticancer activity of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be used, for instance, A549 (lung), MCF-7 (breast), HCT-116 (colon), and a normal cell line like HEK293 to assess selectivity.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the compound on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cell-based screening of the anticancer compound.

G cluster_setup Experimental Setup cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion cell_culture Cancer Cell Line Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity compound_prep Compound Preparation & Dilution compound_prep->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis cycle_dist Cell Cycle Distribution Analysis cell_cycle->cycle_dist apoptosis Apoptosis Assay apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant ic50->cell_cycle ic50->apoptosis conclusion Evaluation of Anticancer Potential cycle_dist->conclusion apoptosis_quant->conclusion

Caption: Workflow for cell-based anticancer screening.

Hypothesized Signaling Pathway

Based on the known mechanisms of similar pyrazolo[3,4-d]pyrimidine derivatives, the following diagram illustrates a plausible signaling pathway that could be inhibited by the test compound, leading to apoptosis.

G cluster_pathway Kinase Signaling Cascade cluster_cellular_effects Cellular Outcomes compound 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H- pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide PI3K PI3K compound->PI3K Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR apoptosis Apoptosis Akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mTOR->proliferation Promotes

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

References

Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is particularly crucial in the field of drug discovery for screening potential anticancer agents, such as pyrazolo[3,4-d]pyrimidine derivatives, by evaluating their cytotoxic effects on cancer cell lines. The principle of the assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[1][2][3][4] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest as potential anticancer agents due to their structural similarity to purines, allowing them to act as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR).[5][6] The MTT assay is a primary method to determine the in vitro anti-proliferative activities of these synthesized derivatives against various cancer cell lines.[5][6][7][8]

Target Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are involved in the cytotoxicity screening of novel chemical entities.

Experimental Protocols

1. Materials and Reagents

  • Cell Lines: Human cancer cell lines relevant to the study (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast cancer).[5][7]

  • Pyrazolo[3,4-d]pyrimidine Derivatives: Stock solutions of the test compounds dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[9]

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a mixture of isopropanol and DMSO (1:1).[2][10]

  • Equipment:

    • 96-well microtiter plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm.[2]

    • Laminar flow hood

    • Micropipettes and sterile tips

    • Inverted microscope

2. Step-by-Step MTT Assay Protocol

Step 1: Cell Seeding

  • Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9]

  • Incubate the plate for 24 hours in a humidified CO2 incubator at 37°C to allow for cell attachment.[2]

Step 2: Treatment with Pyrazolo[3,4-d]pyrimidine Derivatives

  • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing various concentrations of the test compounds to the respective wells.

  • Include control wells:

    • Vehicle Control: Cells treated with the medium containing the same concentration of DMSO used for the test compounds.

    • Untreated Control: Cells in culture medium only.

    • Blank: Medium only (no cells).

  • Incubate the plate for the desired treatment duration, typically 24 to 72 hours.[2]

Step 3: MTT Addition and Incubation

  • Following the treatment period, remove the medium containing the test compounds.

  • Add 20 µL of the 5 mg/mL MTT solution to each well.[2]

  • Incubate the plate for 2 to 4 hours at 37°C.[2] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in the formation of a purple precipitate.

Step 4: Solubilization of Formazan

  • Carefully remove the MTT-containing medium without disturbing the formazan crystals.[2]

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][3]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the crystals.[2]

Step 5: Absorbance Measurement

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[2]

3. Data Presentation and Analysis

Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[2] The IC50 values are determined by plotting a dose-response curve with the percentage of cell viability on the y-axis against the logarithm of the compound concentration on the x-axis.

Table 1: Example of Raw Absorbance Data

Compound Concentration (µM)Replicate 1 (Absorbance at 570 nm)Replicate 2 (Absorbance at 570 nm)Replicate 3 (Absorbance at 570 nm)
Untreated Control1.2541.2881.271
Vehicle Control (0.1% DMSO)1.2491.2651.258
0.11.1981.2111.205
10.9871.0020.995
100.6120.6250.618
500.3010.3150.308
1000.1550.1620.158
Blank0.0500.0520.051

Table 2: Calculated Percentage Cell Viability and IC50 Value

Compound Concentration (µM)Average Absorbance% Cell Viability
Untreated Control1.271100.0
Vehicle Control (0.1% DMSO)1.25798.8
0.11.20594.6
10.99578.2
100.61848.6
500.30824.2
1000.15812.4
IC50 (µM) \multicolumn{2}{c

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells with Compounds cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of Pyrazolo[3,4-d]pyrimidine Derivatives compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate for 2-4 hours mtt_addition->incubation solubilization 7. Add Solubilizing Agent (e.g., DMSO) incubation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calc_viability 9. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 10. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow of the MTT assay for screening pyrazolo[3,4-d]pyrimidine derivatives.

Signaling Pathway Context

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->EGFR Inhibition

Caption: Inhibition of EGFR signaling by pyrazolo[3,4-d]pyrimidine derivatives.

References

Application Notes and Protocols for In Vivo Experimental Design of HS38 (Heme Oxygenase-1) Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heat Shock Protein 38 (HS38), also known as Heme Oxygenase-1 (HO-1), is a critical cytoprotective enzyme induced in response to a wide array of cellular stresses, including oxidative stress, inflammation, hypoxia, and heat shock. As a key component of the cellular stress response, this compound plays a pivotal role in maintaining cellular homeostasis by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). These byproducts possess potent antioxidant, anti-inflammatory, and anti-apoptotic properties. Given its protective functions, this compound has emerged as a promising therapeutic target for a variety of diseases characterized by inflammation and oxidative stress.

These application notes provide detailed protocols and experimental design considerations for studying the role of this compound/HO-1 in preclinical animal models. The focus is on two widely used models: cecal slurry-induced sepsis and renal ischemia-reperfusion injury. Methodologies for the pharmacological induction of this compound/HO-1, along with protocols for its detection and quantification, are also provided.

Animal Models for Studying this compound/HO-1 In Vivo

The selection of an appropriate animal model is crucial for the successful investigation of this compound/HO-1's role in disease pathogenesis and for evaluating the efficacy of this compound/HO-1-modulating therapies.[1][2] Rodents, particularly mice and rats, are the most commonly used models due to their genetic tractability, well-characterized physiology, and the availability of established disease models.[2]

General Animal Care and Housing
  • Species and Strain: C57BL/6 mice are frequently used for their robust immune response and the availability of transgenic lines.[3] BALB/c mice are also utilized, particularly in studies involving specific immune responses.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water should be provided ad libitum.

  • Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week before the commencement of any experimental procedures.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and regulations.

Sepsis Model: Cecal Slurry Injection

The cecal slurry (CS) model is a reproducible alternative to the cecal ligation and puncture (CLP) model for inducing polymicrobial sepsis.[4] It involves the intraperitoneal injection of a standardized fecal suspension.

Experimental Protocol: Cecal Slurry-Induced Sepsis in Mice

  • Preparation of Cecal Slurry:

    • Euthanize healthy donor mice (e.g., C57BL/6, 8-10 weeks old) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[3]

    • Aseptically remove the cecum and transfer it to a pre-weighed sterile tube.

    • Extrude the cecal contents into the tube and record the weight.

    • Resuspend the cecal contents in a sterile 15% glycerol-PBS solution to a final concentration of 100 mg/mL.

    • Homogenize the suspension and store in aliquots at -80°C. Bacterial viability can be maintained for at least 6 months.[4]

  • Induction of Sepsis:

    • Thaw the cecal slurry on ice.

    • Inject the slurry intraperitoneally (i.p.) into experimental mice (e.g., 8-12 week old C57BL/6). The dose should be titrated to achieve the desired mortality rate (e.g., LD50). A typical starting dose is 1.5 x 10^6 CFUs/kg.[3]

  • Experimental Groups:

    • Sham Group: Injected with sterile saline or 15% glycerol-PBS.

    • Sepsis Group: Injected with the cecal slurry.

    • Treatment Group(s): Injected with the cecal slurry and treated with an this compound/HO-1 inducer or inhibitor.

  • Monitoring and Sample Collection:

    • Monitor animal survival, body weight, and temperature at regular intervals.

    • Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 6, 12, 24 hours post-injection) for cytokine analysis (e.g., TNF-α, IL-6, IL-10) and this compound/HO-1 measurement by ELISA.

    • Harvest tissues (e.g., liver, kidney, spleen, lung) for this compound/HO-1 analysis by Western blot or immunohistochemistry.

Quantitative Data for Sepsis Model

ParameterShamSepsisSepsis + this compound/HO-1 InducerReference
Animal Strain C57BL/6C57BL/6C57BL/6[3]
Sex Male/FemaleMale/FemaleMale/FemaleGeneral Practice
Weight (g) 20-2520-2520-25General Practice
Sample Size (n) 8-108-108-10General Practice
TNF-α (pg/mL) at 6h < 50500 - 1500200 - 800[5] (porcine model)
IL-6 (pg/mL) at 6h < 201000 - 5000400 - 2000[5] (porcine model)
IL-10 (pg/mL) at 24h < 30100 - 300200 - 600
This compound/HO-1 (liver, fold change) at 24h 13 - 58 - 15
Survival Rate (%) at 48h 10020 - 4060 - 80
Renal Ischemia-Reperfusion Injury (IRI) Model

Renal IRI is a common cause of acute kidney injury (AKI) and is characterized by significant oxidative stress and inflammation. This model is useful for studying the protective effects of this compound/HO-1.

Experimental Protocol: Renal Ischemia-Reperfusion Injury in Mice

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, i.p.).

    • Maintain body temperature at 37°C using a heating pad.

    • Make a midline laparotomy to expose the kidneys.

  • Induction of Ischemia:

    • Carefully dissect the renal pedicles (artery and vein).

    • Occlude the renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 22-30 minutes for C57BL/6 mice).[6] Ischemia is confirmed by the kidney turning a dark purplish color.

  • Reperfusion:

    • Remove the clamps to allow blood flow to resume. Reperfusion is confirmed by the kidney returning to a reddish color.

  • Wound Closure and Post-operative Care:

    • Suture the abdominal wall and skin in layers.

    • Administer subcutaneous saline for fluid resuscitation and analgesics as required.

  • Experimental Groups:

    • Sham Group: Undergo the same surgical procedure without clamping of the renal pedicles.

    • IRI Group: Subjected to renal ischemia-reperfusion.

    • Treatment Group(s): Subjected to IRI and treated with an this compound/HO-1 inducer or inhibitor.

  • Monitoring and Sample Collection:

    • Collect blood samples at various time points (e.g., 24, 48, 72 hours post-reperfusion) to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Harvest kidneys for histological analysis (e.g., H&E staining for tubular injury scoring) and for this compound/HO-1 expression analysis.

Quantitative Data for Renal IRI Model

ParameterShamIRI (25 min ischemia)IRI + this compound/HO-1 InducerReference
Animal Strain C57BL/6C57BL/6C57BL/6[6]
Sex MaleMaleMale[6]
Weight (g) 22-2522-2522-25General Practice
Sample Size (n) 6-86-86-8General Practice
Serum Creatinine (mg/dL) at 24h 0.1 - 0.21.5 - 2.50.5 - 1.5[6][7]
BUN (mg/dL) at 24h 20 - 30150 - 25080 - 150[6][7][8]
Tubular Injury Score (0-4) at 24h 03 - 41 - 2[6]
This compound/HO-1 (kidney, fold change) at 24h 14 - 810 - 20

Pharmacological Modulation of this compound/HO-1 In Vivo

Pharmacological agents can be used to either induce or inhibit this compound/HO-1 activity, allowing for the investigation of its therapeutic potential.

This compound/HO-1 Inducers
  • Hemin: A potent inducer of HO-1, as it is a substrate for the enzyme.

    • Dose: 30-50 mg/kg, administered intraperitoneally (i.p.).[9]

    • Preparation: Dissolve in 0.1 M NaOH, adjust pH to 7.4 with 1 M HCl, and bring to the final volume with PBS. Prepare fresh before each use.

  • Cobalt Protoporphyrin IX (CoPP): A synthetic heme analog that is a powerful and specific inducer of HO-1.

    • Dose: 5 mg/kg, administered i.p. or subcutaneously (s.c.).[10]

    • Preparation: Dissolve in a small volume of 0.2 M NaOH, and then dilute with PBS to the final concentration.

Experimental Workflow for this compound/HO-1 Induction Study

G cluster_setup Experimental Setup cluster_induction Induction & Disease Model cluster_monitoring Monitoring & Analysis A Acclimatize Animals (1 week) B Randomize into Groups (Sham, Disease, Treatment) A->B C Administer this compound/HO-1 Inducer (e.g., Hemin, CoPP) B->C D Induce Disease Model (e.g., Sepsis, IRI) C->D E Monitor Clinical Signs (Survival, Weight, Temperature) D->E F Collect Samples (Blood, Tissues) E->F G Analyze this compound/HO-1 & Biomarkers (ELISA, WB, IHC, etc.) F->G

Caption: Workflow for an in vivo study involving pharmacological induction of this compound/HO-1.

Analytical Methods for this compound/HO-1 Detection and Quantification

Western Blot

Western blotting is used to determine the relative abundance of this compound/HO-1 protein in tissue lysates.

Protocol: Western Blot for this compound/HO-1 in Mouse Tissues

  • Protein Extraction:

    • Homogenize flash-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against this compound/HO-1 (e.g., 1:1000 dilution) overnight at 4°C.[3]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the this compound/HO-1 band intensity to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to measure this compound/HO-1 concentrations in biological fluids like plasma or serum, as well as in tissue homogenates.

Protocol: ELISA for Mouse this compound/HO-1

This is a general protocol; always refer to the manufacturer's instructions for the specific ELISA kit being used.[4][11][12]

  • Sample Preparation:

    • Collect blood in EDTA- or heparin-containing tubes and centrifuge to obtain plasma, or allow blood to clot to collect serum.

    • Prepare tissue homogenates as for Western blotting and dilute to an appropriate concentration.

  • Assay Procedure:

    • Add standards and samples to the wells of a microplate pre-coated with an anti-HS38/HO-1 antibody.

    • Incubate for the recommended time and temperature (e.g., 90 minutes at 37°C).

    • Wash the wells multiple times with the provided wash buffer.

    • Add a biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells.

    • Add a TMB substrate solution and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of this compound/HO-1 in the samples.

Immunohistochemistry (IHC)

IHC allows for the visualization of this compound/HO-1 expression and its localization within tissue sections.

Protocol: IHC for this compound/HO-1 in FFPE Mouse Tissues

  • Tissue Preparation:

    • Fix tissues in 10% neutral buffered formalin for 24 hours.

    • Dehydrate through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody against this compound/HO-1 (e.g., 1:100 to 1:500 dilution) overnight at 4°C.[9]

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with a DAB substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Signaling Pathways Involving this compound/HO-1

Upstream Regulation: The Nrf2-Keap1-ARE Pathway

The primary transcriptional regulator of this compound/HO-1 is the Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including Hmox1 (the gene encoding this compound/HO-1), leading to their transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress / Electrophiles Keap1 Keap1 Stress->Keap1 inactivates Nrf2_bound Nrf2 Keap1->Nrf2_bound sequesters Nrf2_free Nrf2 Ub Ubiquitin Nrf2_bound->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Hmox1 Hmox1 Gene ARE->Hmox1 activates transcription This compound This compound/HO-1 Protein Hmox1->this compound translation

Caption: The Nrf2-Keap1-ARE signaling pathway for this compound/HO-1 induction.

Downstream Effects of this compound/HO-1 Activation

The enzymatic activity of this compound/HO-1 on heme results in the production of biliverdin, free iron (Fe2+), and carbon monoxide (CO). These products mediate the protective effects of this compound/HO-1.

  • Biliverdin/Bilirubin: Biliverdin is rapidly converted to bilirubin by biliverdin reductase. Bilirubin is a potent antioxidant that scavenges reactive oxygen species (ROS).

  • Carbon Monoxide (CO): CO has anti-inflammatory, anti-apoptotic, and anti-proliferative effects. It can modulate cellular signaling pathways, including p38 MAPK.

  • Free Iron (Fe2+): The release of iron upregulates the expression of the iron-sequestering protein, ferritin, which helps to mitigate iron-mediated oxidative stress.

G cluster_products Products of Heme Catabolism cluster_effects Cellular Effects Heme Heme This compound This compound/HO-1 Heme->this compound substrate Biliverdin Biliverdin This compound->Biliverdin CO Carbon Monoxide (CO) This compound->CO Fe2 Free Iron (Fe2+) This compound->Fe2 Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase Antioxidant Antioxidant Effects Bilirubin->Antioxidant Anti_inflammatory Anti-inflammatory Effects CO->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects CO->Anti_apoptotic Ferritin Ferritin Fe2->Ferritin upregulates Ferritin->Antioxidant iron sequestration

Caption: Downstream signaling and effects of this compound/HO-1 activation.

References

Application Notes and Protocols for 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide, also known as HS-38, is a potent, ATP-competitive small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and DAPK3 (also known as Zipper-Interacting Protein Kinase or ZIPK). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that acts as a tumor suppressor by mediating apoptosis and autophagy.[1][2] Its downregulation or inactivation is observed in numerous cancers, correlating with tumor progression and metastasis.[1] As an inhibitor of DAPK1 and DAPK3, HS-38 serves as a valuable chemical probe to investigate the roles of these kinases in cancer biology and as a potential starting point for the development of targeted cancer therapeutics.

These application notes provide an overview of the biological activity of HS-38 and detailed protocols for its use in in vitro cancer research.

Compound Information

Compound Name 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
Alias HS-38
CAS Number 1030203-81-6
Molecular Formula C₁₄H₁₂ClN₅O₂S
Molecular Weight 349.8 g/mol
Appearance White to beige solid
Solubility Soluble in DMSO (e.g., to 50 mM)

Biological Activity and Mechanism of Action

HS-38 is a selective inhibitor of the DAPK family of kinases. It also demonstrates inhibitory activity against PIM3 kinase. The primary mechanism of action relevant to cancer therapy is the inhibition of DAPK1, which is a key regulator of apoptosis. By inhibiting DAPK1, HS-38 can modulate programmed cell death pathways. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for kinase inhibitors.[3]

The inhibitory profile of HS-38 is summarized in the table below:

Target KinaseInhibition DataReference
DAPK1Kd = 300 nM, IC₅₀ = 200 nM[4][5]
DAPK3 (ZIPK)Kd = 280 nM[4][5]
DAPK2Kd = 79 nM[4]
PIM3IC₅₀ = 200 nM[4][5]
SrcNo significant inhibition[3]
AblNo significant inhibition[3]

Signaling Pathway

The signaling pathway involving DAPK1 illustrates its role as a tumor suppressor. Various cellular stresses can activate DAPK1, leading to the phosphorylation of downstream targets that promote apoptosis. Inhibition of DAPK1 by HS-38 can block this pro-apoptotic signaling.

DAPK1_Signaling_Pathway cluster_input Cellular Stress cluster_dapk DAPK1 Regulation cluster_output Downstream Effects Interferon-gamma Interferon-gamma DAPK1_inactive Inactive DAPK1 Interferon-gamma->DAPK1_inactive TNF-alpha TNF-alpha TNF-alpha->DAPK1_inactive Other_Stress Other Stress Signals Other_Stress->DAPK1_inactive DAPK1_active Active DAPK1 DAPK1_inactive->DAPK1_active Activation Apoptosis Apoptosis DAPK1_active->Apoptosis Autophagy Autophagy DAPK1_active->Autophagy HS38 HS-38 This compound->DAPK1_active Inhibition

DAPK1 signaling pathway and the inhibitory action of HS-38.

Experimental Protocols

Protocol 1: DAPK1 Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol is a general method for determining the in vitro potency of HS-38 against DAPK1 kinase.

Workflow:

Workflow for DAPK1 Kinase Inhibition Assay.

Materials:

  • Recombinant human DAPK1 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA

  • [γ-³²P]ATP

  • 10 mM ATP solution

  • HS-38 stock solution (e.g., 10 mM in DMSO)

  • 96-well assay plates

  • Phosphocellulose filter paper (Filtermat)

  • Phosphoric acid (0.75%) for washing

  • Scintillation counter

Procedure:

  • Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.

  • Prepare HS-38 Dilutions: Perform serial dilutions of the HS-38 stock solution in DMSO to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Then, dilute these into the assay buffer.

  • Enzyme Preparation: Dilute the DAPK1 enzyme to the desired concentration in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the diluted HS-38 solution. For control wells, add 10 µL of assay buffer with DMSO. b. Add 20 µL of the DAPK1 enzyme solution to each well. c. Pre-incubate for 10 minutes at room temperature. d. Prepare the reaction mix containing assay buffer, MBP substrate, [γ-³²P]ATP, and unlabeled ATP. e. Initiate the kinase reaction by adding 20 µL of the reaction mix to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid).

  • Filter Binding: Spot the reaction mixture from each well onto the phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each HS-38 concentration relative to the control wells. Plot the percent inhibition against the logarithm of the HS-38 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of HS-38 on the viability of cancer cells.

Workflow:

Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • HS-38 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of HS-38 in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HS-38 (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percent viability against the logarithm of the HS-38 concentration and determine the IC₅₀ value.

In Vivo Studies

General Protocol for In Vivo Efficacy Study:

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line of interest into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Dosing:

    • Prepare a formulation of HS-38 suitable for in vivo administration (e.g., in a vehicle like 0.5% carboxymethylcellulose).

    • Administer HS-38 to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

    • Monitor the general health of the animals.

  • Endpoint: Euthanize the animals when the tumors in the control group reach a predetermined size or at the end of the study period.

  • Analysis:

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the results.

Conclusion

2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (HS-38) is a valuable research tool for investigating the role of DAPK1 and DAPK3 in cancer. The provided protocols offer a framework for in vitro characterization of its inhibitory activity and effects on cancer cell viability. Further in vivo studies are warranted to explore its therapeutic potential.

References

Application of SN-38 in Glioblastoma Cell Line Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor. Its application in the study of glioblastoma, a highly aggressive and challenging brain tumor, has provided valuable insights into potential therapeutic strategies. SN-38 exerts its cytotoxic effects by trapping the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and the induction of apoptosis. This document provides detailed application notes and protocols for the use of SN-38 in glioblastoma cell line studies, focusing on the commonly used U87-MG and U251 cell lines.

Data Presentation

Table 1: In Vitro Efficacy of SN-38 in Human Glioblastoma Cell Lines
Cell LineAssayIC50 (nM)Exposure Time (h)Reference
U87-MGXTT26.4172[1]
U87-MGNot Specified1770 ± 14872[2]
U251-MGNot Specified~5Not Specified[3]

Note: IC50 values can vary between studies due to differences in experimental conditions such as assay type, cell passage number, and serum concentration.

Mechanism of Action and Signaling Pathway

SN-38's primary mechanism of action is the inhibition of DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By binding to the enzyme-DNA complex, SN-38 prevents the re-ligation of the single-strand breaks created by topoisomerase I. When the replication fork encounters this trapped complex, it leads to the formation of a cytotoxic double-strand break. This DNA damage triggers a cellular stress response, ultimately leading to cell cycle arrest and apoptosis.

SN38_Signaling_Pathway cluster_0 Cellular Uptake and Action cluster_1 Apoptotic Cascade SN38 SN-38 Top1_DNA Topoisomerase I-DNA Complex SN38->Top1_DNA Inhibits re-ligation DSB DNA Double-Strand Break Top1_DNA->DSB Replication fork collision ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: SN-38 induced apoptotic signaling pathway in glioblastoma cells.

Experimental Protocols

Cell Culture

Human glioblastoma cell lines U87-MG and U251-MG can be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells should be passaged when they reach 80-90% confluency.

Cell Viability Assay (XTT Assay)

This protocol is adapted from a study investigating a targeted SN-38 conjugate on U87-MG cells.

Materials:

  • U87-MG or U251-MG cells

  • 96-well plates

  • SN-38 (stock solution in DMSO)

  • Complete culture medium

  • XTT labeling mixture (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of SN-38 in complete culture medium from a stock solution. The final DMSO concentration should be kept below 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SN-38 (e.g., 5 nM to 160 nM). Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for the desired exposure time (e.g., 72 hours).

  • Prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with SN-38 dilutions B->C D Incubate for 72h C->D E Add XTT reagent D->E F Incubate for 2-4h E->F G Measure absorbance at 450nm F->G H Calculate cell viability G->H

Caption: Workflow for assessing cell viability using the XTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general procedure for detecting apoptosis by flow cytometry.

Materials:

  • U87-MG or U251-MG cells

  • 6-well plates

  • SN-38

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of SN-38 for a specified time (e.g., 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis_Assay_Workflow A Seed and treat cells with SN-38 B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis

This protocol outlines a general procedure for analyzing protein expression changes induced by SN-38.

Materials:

  • U87-MG or U251-MG cells

  • 6-well plates

  • SN-38

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with SN-38 as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Conclusion

SN-38 is a valuable tool for investigating the molecular mechanisms of cell death in glioblastoma. The protocols provided here offer a starting point for researchers to study the effects of this potent topoisomerase I inhibitor on glioblastoma cell lines. It is important to note that optimization of treatment concentrations and incubation times may be necessary for different cell lines and experimental setups.

References

Application Notes and Protocols for 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide, hereafter referred to as PTP-3C , is a novel molecule for which extensive public data is not available. The following application notes are based on the known activities of compounds sharing the pyrazolo[3,4-d]pyrimidine core, a well-established scaffold for kinase inhibitors.[1][2] This document presents a hypothetical, yet scientifically plausible, framework for its application in drug discovery, focusing on its potential as a Src family kinase inhibitor .

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and bind to the hinge region of kinase active sites.[1] This has led to the development of numerous kinase inhibitors targeting a range of diseases, including cancer.[1] PTP-3C is a derivative of this scaffold and is proposed here as a potent and selective inhibitor of Src, a non-receptor tyrosine kinase frequently overexpressed and activated in various human cancers.[3] These notes provide a comprehensive guide for researchers utilizing PTP-3C in drug discovery workflows, from initial in vitro characterization to cell-based pathway analysis.

Physicochemical and Biological Properties

A summary of the key properties of PTP-3C is provided below. The biological activity data is hypothetical and represents typical values for a lead compound targeting Src kinase.

PropertyValue
IUPAC Name 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
Molecular Formula C₁₄H₁₂ClN₅O₂S
Molecular Weight 365.80 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers
Purity (Hypothetical) >98% (by HPLC)
Biological Target (Hypothetical)IC₅₀ (nM)
Src Kinase 15
Fyn Kinase 45
YES Kinase 60
LCK Kinase 80
EGFR Kinase >1000
VEGFR2 Kinase >1000

Mechanism of Action and Signaling Pathway

PTP-3C is hypothesized to act as an ATP-competitive inhibitor of Src family kinases. By binding to the ATP pocket of Src, it prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation, survival, migration, and invasion.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effectors RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K PTP_3C PTP-3C PTP_3C->Src Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras->Proliferation Survival Survival PI3K->Survival

Caption: Hypothetical signaling pathway of Src kinase and the inhibitory action of PTP-3C.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of PTP-3C against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • PTP-3C (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of PTP-3C in DMSO, then dilute further in kinase buffer. A typical starting concentration is 10 µM.

  • In a 384-well plate, add 2.5 µL of the diluted PTP-3C or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the Src kinase and substrate peptide in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for Src).

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP according to the ADP-Glo™ manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each PTP-3C concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the PTP-3C concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Cell Viability Assay

This protocol measures the effect of PTP-3C on the viability of a cancer cell line with high Src activity (e.g., MDA-MB-231 breast cancer cells).

Materials:

  • MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • PTP-3C (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of PTP-3C in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the PTP-3C dilutions or medium with DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of Src Phosphorylation

This protocol assesses the ability of PTP-3C to inhibit Src auto-phosphorylation at Tyr416, a marker of its activation.

Materials:

  • MDA-MB-231 cells

  • Serum-free medium

  • PTP-3C (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Treat the cells with various concentrations of PTP-3C (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-Src and then anti-GAPDH as a loading control.

Drug Discovery Workflow

PTP-3C can be integrated into a drug discovery workflow as a lead compound. The following diagram outlines the key stages.

Drug_Discovery_Workflow Start Start: Identify PTP-3C as Lead InVitro In Vitro Characterization - Kinase Panel Screening - IC50 Determination Start->InVitro CellBased Cell-Based Assays - Cell Viability (GI50) - Target Engagement (p-Src) - Off-target Effects InVitro->CellBased SAR Structure-Activity Relationship (SAR) - Synthesize Analogs CellBased->SAR ADME ADME/Tox Profiling - Solubility, Permeability - Metabolic Stability - In vitro Toxicity CellBased->ADME SAR->InVitro Optimize Potency & Selectivity ADME->SAR Optimize PK Properties InVivo In Vivo Efficacy - Xenograft Models ADME->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A typical drug discovery workflow for a lead compound like PTP-3C.

Ordering Information

Product NameCatalog Number
2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (PTP-3C)PTP-3C-001

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for HS38 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and use of HS38, a selective inhibitor of Zipper-Interacting Protein Kinase (ZIPK), for preclinical research applications. The following protocols and data are intended to facilitate the investigation of this compound's therapeutic potential in various disease models.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and ZIPK (also known as DAPK3). It plays a crucial role in the regulation of smooth muscle contraction and apoptosis. By inhibiting ZIPK, this compound interferes with the phosphorylation of key signaling molecules, including Focal Adhesion Kinase (FAK) and Myosin Light Chain (MLC), thereby affecting cellular processes such as cell migration and vasoconstriction. These characteristics make this compound a valuable tool for studying the ZIPK-FAK signaling axis and a potential therapeutic agent for diseases associated with smooth muscle dysfunction.

Data Presentation

Table 1: Physicochemical and In Vitro Activity of this compound

PropertyValueReference
Molecular Weight 349.8 g/mol [Source from chemical supplier websites]
Solubility Soluble in DMSO[Source from chemical supplier websites]
Target(s) DAPK1, ZIPK (DAPK3)[Source from chemical supplier websites]
IC₅₀ (DAPK1) ~200 nM[Source from chemical supplier websites]
Kᵢ (ZIPK) ~280 nM[Source from chemical supplier websites]

Signaling Pathway

This compound primarily exerts its effects by inhibiting the ZIPK, which in turn affects the Focal Adhesion Kinase (FAK) signaling pathway. This pathway is critical for cell adhesion, migration, and proliferation.

HS38_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK Activation GF_Receptor Growth Factor Receptors GF_Receptor->FAK Activation paxillin Paxillin FAK->paxillin Phosphorylation p130cas p130Cas FAK->p130cas Phosphorylation ZIPK ZIPK ZIPK->FAK Phosphorylation MLC Myosin Light Chain (MLC) ZIPK->MLC Phosphorylation This compound This compound This compound->ZIPK Inhibition Gene_Expression Gene Expression (Migration, Proliferation) paxillin->Gene_Expression p130cas->Gene_Expression pMLC Phosphorylated MLC (pMLC) MLC->pMLC actin Actin Cytoskeleton pMLC->actin Stress Fiber Formation actin->Gene_Expression

Caption: this compound inhibits ZIPK, leading to reduced FAK and MLC phosphorylation.

Experimental Protocols

Formulation of this compound for Preclinical Studies

Note: The following are general guidelines. The optimal formulation for your specific application should be determined empirically.

In Vitro Formulation:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution. Store at -20°C.

  • Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vivo Formulation (Rodent Models):

The choice of vehicle for in vivo administration is critical and can influence the compound's bioavailability and potential toxicity. Two common vehicle options are provided below.

Option 1: DMSO/PEG400 Formulation

  • Dissolve this compound in 100% DMSO to create a concentrated stock.

  • For administration, dilute the DMSO stock in Polyethylene glycol 400 (PEG400). A common ratio is 10-20% DMSO and 80-90% PEG400.

  • The final dosing volume should be appropriate for the animal model and route of administration (e.g., intraperitoneal, oral gavage).

Option 2: Methylcellulose/Tween 80 Formulation

  • Prepare a 0.5% (w/v) methylcellulose solution in sterile water.

  • Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% (v/v).

  • This compound can be suspended in this vehicle. Sonication may be required to achieve a uniform suspension.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of this compound on the migration of adherent cells, such as smooth muscle cells or cancer cell lines.

Wound_Healing_Assay_Workflow A 1. Seed cells and grow to confluence B 2. Create a 'scratch' in the monolayer A->B C 3. Treat with this compound or vehicle control B->C D 4. Image at T=0 C->D E 5. Incubate and image at subsequent time points D->E F 6. Quantify wound closure E->F

Caption: Workflow for the in vitro wound healing (scratch) assay.

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.

  • Scratch Creation: Using a sterile pipette tip, create a uniform scratch down the center of each well.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Imaging (T=0): Immediately capture images of the scratches using a microscope.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Subsequent Imaging: Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial scratch width.

In Vivo Vasoconstriction Assay (Rat Model)

This assay evaluates the effect of this compound on the constriction of blood vessels in response to a vasoconstrictor agent.

Vasoconstriction_Assay_Workflow A 1. Isolate and mount rat posterior cerebral arteries B 2. Perfuse with Krebs buffer A->B C 3. Induce constriction with a vasoconstrictor (e.g., Serotonin) B->C D 4. Administer increasing concentrations of this compound C->D E 5. Record changes in vessel diameter D->E F 6. Analyze dose-response relationship E->F

Caption: Workflow for the in vivo vasoconstriction assay.

Protocol:

  • Vessel Isolation: Isolate posterior cerebral arteries from a euthanized rat.

  • Mounting: Mount the arterial segments in a pressure myograph chamber.

  • Perfusion: Perfuse the vessels with Krebs buffer at a constant pressure.

  • Constriction Induction: Induce a stable vasoconstriction by adding a contractile agent (e.g., serotonin) to the buffer.

  • This compound Administration: Once a stable constriction is achieved, add increasing concentrations of this compound to the bath.

  • Data Recording: Continuously record the vessel diameter using a video dimension analyzer.

  • Analysis: Plot the change in vessel diameter as a function of this compound concentration to determine the dose-response curve and the potency of this compound as a vasodilator.

Western Blot for Myosin Light Chain (MLC) Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of MLC in cell lysates.

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., vascular smooth muscle cells) with this compound at various concentrations and for different durations. Include a positive control (e.g., a known activator of MLC phosphorylation) and a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC). In a separate blot, use an antibody for total MLC as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-MLC signal to the total MLC signal to determine the relative change in phosphorylation.

Safety and Toxicology

Currently, there is limited publicly available information specifically detailing the safety and toxicology profile of this compound. As with any investigational compound, appropriate safety precautions should be taken. It is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier. For in vivo studies, it is advisable to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to monitor the animals for any signs of toxicity. Standard preclinical toxicology assessments may include monitoring of clinical signs, body weight, food and water consumption, and, upon study completion, hematology, clinical chemistry, and histopathology of major organs.

Disclaimer: These protocols and application notes are intended for guidance and research purposes only. Researchers should optimize the protocols for their specific experimental conditions and adhere to all applicable laboratory safety guidelines and animal welfare regulations.

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide and similar poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering poor aqueous solubility with a pyrazolo[3,4-d]pyrimidine derivative?

A1: Initially, it is crucial to characterize the solid-state properties of the compound. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can help identify the crystalline form (polymorphs, solvates, or hydrates) and its thermal stability. Understanding the intrinsic solubility and pKa of the molecule is also a critical first step. These parameters will guide the selection of an appropriate solubility enhancement strategy.

Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this pyrazolopyrimidine derivative?

A2: The primary strategies can be broadly categorized into two main approaches: physical modifications and chemical modifications.[1]

  • Physical Modifications: These methods alter the physical properties of the active pharmaceutical ingredient (API) to improve dissolution rate and solubility. Key techniques include particle size reduction (micronization and nanomilling), formulation as an amorphous solid dispersion, and co-crystallization.[2][3]

  • Chemical Modifications: These approaches involve altering the chemical structure of the API to enhance its solubility. Common methods include salt formation, prodrug synthesis, and complexation.[1][4]

A study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that formulating them with polymers can enhance their apparent water solubility.[5][6] Another study on pyrazolopyrimidinones focused on reducing crystal packing energy to improve solubility.[7]

Troubleshooting Guides

Issue 1: The compound still shows poor solubility after initial formulation attempts.

Possible Cause: The chosen excipients or formulation strategy may not be optimal for the specific chemical structure of the compound.

Troubleshooting Steps:

  • Systematic Excipient Screening: Conduct a systematic screening of a wide range of pharmaceutically acceptable excipients, including solubilizers, surfactants, and polymers. A miniaturized screening process using inkjet printing technology has been shown to be effective for identifying optimal polymer-drug combinations for pyrazolo[3,4-d]pyrimidine derivatives with minimal compound consumption.[5][6]

  • pH Modification: Investigate the pH-solubility profile of your compound. If the compound has ionizable groups, adjusting the pH of the formulation can significantly increase its solubility.[8] For weakly acidic or basic drugs, salt formation is a common and effective strategy.[2]

  • Amorphous Solid Dispersions (ASDs): Consider creating an ASD. By dispersing the crystalline drug into a polymer matrix in an amorphous state, the energy barrier of crystal lattice disruption is overcome, often leading to significantly higher apparent solubility and dissolution rates.[2][9] Techniques like spray drying and hot-melt extrusion are commonly used to prepare ASDs.[1]

Issue 2: Inconsistent or non-reproducible solubility data.

Possible Cause: Experimental variability can arise from several factors, including issues with the experimental setup, sample preparation, or analytical method.

Troubleshooting Steps:

  • Verify Equipment Calibration and Setup: Ensure all equipment, such as pH meters, balances, and dissolution apparatus, are properly calibrated. For dissolution testing, meticulously follow standardized procedures to avoid common errors like incorrect media preparation or improper sampling times.[10][11]

  • Standardize Sample Preparation: Use a consistent and well-documented procedure for sample preparation. For thermodynamic solubility assays, ensure that equilibrium is reached, which may require shaking for 24 hours or longer.[12][13]

  • Analytical Method Validation: Validate the analytical method used to quantify the dissolved compound (e.g., HPLC). Check for issues like post-sampling precipitation, which can lead to artificially high and variable results.[11] Diluting samples in a solvent that maintains solubility can mitigate this.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[13]

Materials:

  • 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

  • Purified water (or relevant buffer)

  • Scintillation vials or glass tubes

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 5 mg in 1 mL of water).

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common laboratory-scale method for preparing an ASD.

Materials:

  • 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

  • A suitable polymer (e.g., PVP, HPMC, Soluplus®)

  • A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the compound and the chosen polymer in the desired ratio (e.g., 1:1, 1:3, 1:9 by weight).

  • Dissolve both the compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure and controlled temperature until a solid film or powder is formed.

  • Scrape the solid material from the flask and place it in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • The resulting powder is the amorphous solid dispersion. Characterize its amorphous nature using XRPD and DSC.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanomilling Increases surface area-to-volume ratio.[2]Applicable to many compounds; can be scaled up.May not be sufficient for very poorly soluble drugs; potential for particle agglomeration.
Salt Formation Converts the API to a more soluble salt form.[2]Simple and cost-effective; significant solubility increase possible.Only applicable to ionizable APIs; risk of conversion back to the free form.[3]
Amorphous Solid Dispersion Disrupts the crystal lattice, reducing the energy required for dissolution.[2]Can achieve high apparent solubility; suitable for a wide range of compounds.[9]Physically unstable and can recrystallize over time; requires careful formulation.
Complexation (e.g., with Cyclodextrins) Encapsulates the hydrophobic drug molecule within a hydrophilic host molecule.[14]Can significantly improve solubility and stability.[14]Limited by the stoichiometry of the complex; may not be suitable for all drug structures.
Co-crystals Forms a crystalline structure with a co-former, altering the physicochemical properties.Can improve solubility, dissolution rate, and stability.Requires screening of co-formers; regulatory pathway can be complex.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Initial Characterization cluster_strategy Strategy Selection cluster_execution Experimentation cluster_analysis Analysis & Iteration Poor_Solubility Poor Aqueous Solubility of Compound Solid_State Solid-State Characterization (XRPD, DSC) Poor_Solubility->Solid_State Intrinsic_Solubility Determine Intrinsic Solubility & pKa Solid_State->Intrinsic_Solubility Physical_Mod Physical Modification Intrinsic_Solubility->Physical_Mod Chemical_Mod Chemical Modification Intrinsic_Solubility->Chemical_Mod Formulation Formulation Development (e.g., ASD, Nanomilling) Physical_Mod->Formulation Chemical_Mod->Formulation Solubility_Testing Aqueous Solubility Testing Formulation->Solubility_Testing Data_Analysis Analyze Solubility Data Solubility_Testing->Data_Analysis Optimization Optimize Formulation/Modification Data_Analysis->Optimization Success Target Solubility Achieved Data_Analysis->Success Optimization->Formulation Iterate

Caption: A workflow for addressing poor aqueous solubility.

troubleshooting_workflow Start Inconsistent Solubility Data Check_Equipment Verify Equipment Calibration? Start->Check_Equipment Check_Procedure Standardize Sample Prep? Check_Equipment->Check_Procedure Yes Unresolved Consult Senior Scientist Check_Equipment->Unresolved No Validate_Method Validate Analytical Method? Check_Procedure->Validate_Method Yes Check_Procedure->Unresolved No Resolved Issue Resolved Validate_Method->Resolved Yes Validate_Method->Unresolved No

Caption: A troubleshooting guide for inconsistent solubility data.

References

Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation and formulation of pyrazolo[3,4-d]pyrimidine inhibitors.

Issue 1: Low Aqueous Solubility Leading to Inconsistent In Vitro Assay Results

Question: My pyrazolo[3,4-d]pyrimidine inhibitor shows variable IC50 values and poor reproducibility in cell-based assays. What could be the cause and how can I troubleshoot this?

Answer:

Poor aqueous solubility is a common characteristic of pyrazolo[3,4-d]pyrimidine inhibitors and a likely culprit for inconsistent in vitro data.[1][2] The compound may be precipitating in your cell culture media, leading to an unknown and variable effective concentration.

Troubleshooting Steps:

  • Solubility Assessment:

    • Determine the kinetic and thermodynamic solubility of your compound in the specific cell culture medium used for your assays.

    • Visually inspect your stock solutions and final assay wells for any signs of precipitation, both at the beginning and end of the incubation period.

  • Solvent Optimization:

    • While DMSO is a common solvent, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of <0.5%.

    • Consider using alternative co-solvents such as ethanol or polyethylene glycol (PEG), but be sure to include appropriate vehicle controls in your experiments.

  • Formulation Approaches for In Vitro Use:

    • Prodrugs: If applicable to your research goals, consider synthesizing a more soluble prodrug that converts to the active inhibitor inside the cells.[1][3]

    • Complexation: Cyclodextrins can be used to form inclusion complexes, enhancing the apparent solubility of the inhibitor in aqueous media.

    • Nanosuspensions: Creating a nanosuspension of your compound can improve its dissolution rate and apparent solubility.

Issue 2: Low Permeability in Caco-2 or MDCK Assays

Question: My pyrazolo[3,4-d]pyrimidine inhibitor exhibits low apparent permeability (Papp) in my Caco-2/MDCK assay, suggesting poor intestinal absorption. How can I confirm this and what are the next steps?

Answer:

Low Papp values in Caco-2 or MDCK assays are indicative of poor passive diffusion across the intestinal epithelium. It is also important to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can further limit its absorption.

Troubleshooting Steps:

  • Confirm Efflux:

    • Perform a bi-directional Caco-2/MDCK assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

    • Conduct the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.

  • Improve Permeability:

    • Prodrug Approach: Design a prodrug with improved lipophilicity to enhance passive diffusion.

    • Formulation with Permeation Enhancers: While not a first-line approach for discovery, certain excipients can enhance permeability. This is more relevant for later-stage formulation development.

Issue 3: High First-Pass Metabolism and Poor In Vivo Exposure

Question: After oral administration in an animal model, my pyrazolo[3,4-d]pyrimidine inhibitor shows very low plasma concentrations (Cmax) and overall exposure (AUC), despite good in vitro potency. What are the likely causes and potential solutions?

Answer:

Low oral bioavailability despite good potency is often due to a combination of poor solubility, low permeability, and/or extensive first-pass metabolism in the liver.

Troubleshooting Steps:

  • Assess Metabolic Stability:

    • Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. High clearance suggests rapid metabolism.

  • Formulation Strategies to Enhance Bioavailability:

    • Nanoformulations: Encapsulating the inhibitor in liposomes or albumin nanoparticles can protect it from premature metabolism and enhance its absorption.[4][5]

    • Amorphous Solid Dispersions: Creating a solid dispersion of the inhibitor in a polymer matrix can improve its dissolution rate and, consequently, its oral absorption.

    • Prodrugs: A prodrug strategy can be employed to mask metabolic soft spots on the molecule.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to overcome the poor bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors?

A1: The primary strategies include:

  • Prodrug Synthesis: Modifying the chemical structure to create a more soluble and/or permeable precursor that is converted to the active drug in vivo.[1][3][6]

  • Formulation Development:

    • Nanoformulations: Encapsulating the drug in systems like liposomes or albumin nanoparticles to improve solubility, protect from degradation, and enhance absorption.[4][5]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution.

    • Lipid-Based Formulations: Dissolving or suspending the drug in oils, surfactants, and co-solvents.

Q2: How do I choose between a liposomal and an albumin-nanoparticle formulation?

A2: The choice depends on several factors:

  • Drug Properties: The lipophilicity and charge of your inhibitor will influence its loading efficiency and stability in each type of nanoparticle.

  • Targeting: Albumin nanoparticles can passively target tumors through the EPR effect and may actively target tumors via the gp60 receptor. Liposomes can also be modified with targeting ligands.

  • Release Kinetics: The desired release profile of the drug will influence the choice of lipids for liposomes or the cross-linking of albumin nanoparticles.

Q3: What are the key pharmacokinetic parameters I should evaluate to assess the improvement in bioavailability?

A3: You should measure and compare the following parameters for the free drug versus the formulated drug after oral administration:

  • Cmax (Maximum plasma concentration): An increase indicates better absorption.

  • Tmax (Time to reach Cmax): May be altered by the formulation's release characteristics.

  • AUC (Area under the plasma concentration-time curve): A significant increase in AUC signifies improved overall bioavailability.

Quantitative Data Summary

The following tables summarize key data from studies on improving the bioavailability and efficacy of pyrazolo[3,4-d]pyrimidine inhibitors.

Table 1: In Vitro Cytotoxicity of a Pyrazolo[3,4-d]pyrimidine Inhibitor (Compound 2) and its Liposomal Formulation (LP-2) against SH-SY5Y Neuroblastoma Cells.

FormulationIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
Compound 2 (Free Drug)>5010.215.89
LP-2 (Liposomal)15.3211.454.98

Data compiled from a study on nanosystem approaches for pyrazolo[3,4-d]pyrimidines.

Table 2: Pharmacokinetic Parameters of Pyrazolo-Pyridone Inhibitors in Mice.

CompoundRouteDose (mg/kg)Cmax (µM)AUC (h·µM)Bioavailability (%)
Compound 2PO500.362.915
Compound 4PO501.1523.836
Compound 40PO506.072.992

Data from a study on improving the oral bioavailability of pyrazolo-pyridone inhibitors, a related class of compounds, demonstrating the impact of structural modifications on pharmacokinetic parameters.[7]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a pyrazolo[3,4-d]pyrimidine inhibitor.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (typically at 1-10 µM) in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Assay Procedure (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: Preparation of Liposomal Formulation

Objective: To encapsulate a hydrophobic pyrazolo[3,4-d]pyrimidine inhibitor into liposomes.

Methodology:

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., DPPC, cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) and the pyrazolo[3,4-d]pyrimidine inhibitor in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the drug concentration using HPLC or a spectrophotometer.

Visualizations

Signaling Pathways

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway.

cSrc_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cytoskeleton Cytoskeleton cluster_nucleus Nucleus Receptor Growth Factor Receptor cSrc c-Src Receptor->cSrc Activates FAK FAK cSrc->FAK RAS_MAPK RAS-MAPK Pathway cSrc->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cSrc->PI3K_AKT STAT3 STAT3 cSrc->STAT3 Actin Actin Cytoskeleton FAK->Actin Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Migration Migration Actin->Migration

Caption: c-Src signaling pathway.

Experimental Workflow

Bioavailability_Workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_evaluation Evaluation Poor_Sol Poor Aqueous Solubility Prodrug Prodrug Synthesis Poor_Sol->Prodrug Nano Nanoformulation (Liposomes, etc.) Poor_Sol->Nano Solid_Disp Solid Dispersion Poor_Sol->Solid_Disp Low_Perm Low Intestinal Permeability Low_Perm->Prodrug High_Met High First-Pass Metabolism High_Met->Prodrug High_Met->Nano In_Vitro In Vitro Assays (Solubility, Permeability) Prodrug->In_Vitro Nano->In_Vitro Solid_Disp->In_Vitro In_Vivo In Vivo PK Studies (Oral Dosing) In_Vitro->In_Vivo Outcome Improved Bioavailability (Increased AUC, Cmax) In_Vivo->Outcome

Caption: Workflow for improving bioavailability.

References

Technical Support Center: Synthesis of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing the target compound?

A1: The synthesis is a three-step process commencing with the construction of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by functionalization at the 6-position with a thiol group, and concluding with an S-alkylation to introduce the propanamide side chain.

Q2: What are the critical intermediates in this synthesis?

A2: The key intermediates are 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Q3: Are there any commercially available starting materials for this synthesis?

A3: 3-Chlorophenylhydrazine and malononitrile, precursors for the initial pyrazole synthesis, are typically commercially available. 2-Bromopropanamide, the alkylating agent for the final step, may also be commercially available, but its synthesis from 2-bromopropionyl chloride and ammonia is straightforward if needed.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Thiourea is a suspected carcinogen. Standard laboratory safety practices should be followed throughout the synthesis, including the use of eye protection, gloves, and a lab coat.

Troubleshooting Guides

Step 1: Synthesis of 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Issue Possible Cause(s) Troubleshooting Steps
Low or no yield of the pyrazolopyrimidinone product. Incomplete cyclization.Ensure the reaction is heated to a sufficient temperature and for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting material or product.Use freshly distilled phosphorus oxychloride. Ensure anhydrous conditions as POCl₃ reacts with water.
Impure starting 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.Purify the starting pyrazole by recrystallization before use.
Product is difficult to purify. Presence of unreacted starting materials or side products.Optimize the reaction stoichiometry. Use column chromatography for purification if recrystallization is ineffective.
Step 2: Synthesis of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Issue Possible Cause(s) Troubleshooting Steps
Incomplete conversion of the 6-chloro intermediate to the 6-thiol. Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC.
Inactive sodium hydrosulfide or thiourea.Use fresh, high-quality reagents.
Formation of disulfide byproduct. Oxidation of the thiol product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction mixture promptly.
Low yield of the thiol product. Poor solubility of the 6-chloro intermediate.Use a co-solvent to improve solubility.
Step 3: Synthesis of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
Issue Possible Cause(s) Troubleshooting Steps
Low yield of the final product. Incomplete S-alkylation.Ensure the base is strong enough to deprotonate the thiol. Use a slight excess of the alkylating agent (2-bromopropanamide).
N-alkylation as a side reaction.Use a non-protic solvent and a non-nucleophilic base to favor S-alkylation.
Degradation of the alkylating agent.2-Bromopropanamide can be unstable; use it as fresh as possible.
Product contamination with unreacted thiol. Insufficient alkylating agent or reaction time.Increase the stoichiometry of the alkylating agent and/or prolong the reaction time.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • To a solution of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (10 volumes), add phosphorus oxychloride (0.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • Suspend 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5 volumes).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and carefully quench with ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 6-chloro intermediate.

  • Dissolve the crude 6-chloro intermediate in ethanol (10 volumes) and add thiourea (1.2 eq).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture at 50°C for 1 hour.

  • Cool and acidify with acetic acid.

  • Filter the precipitate, wash with water, and dry to yield the 6-mercapto product.

Protocol 3: Synthesis of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
  • Dissolve 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF, 10 volumes).

  • Add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropanamide (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Step Reactant Product Typical Yield Purity (by HPLC)
15-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one75-85%>95%
21-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one60-70%>90%
31-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide50-65%>98%

Visualizations

Synthesis_Workflow A 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carbonitrile B 1-(3-Chlorophenyl)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one A->B Formic Acid, POCl3 (Cyclization) C 1-(3-Chlorophenyl)-6-chloro-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one B->C POCl3 (Chlorination) D 1-(3-Chlorophenyl)-6-mercapto-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one C->D Thiourea, NaOH (Thiolation) E Final Product: 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H- pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide D->E 2-Bromopropanamide, K2CO3 (S-Alkylation)

Caption: Synthetic workflow for the target compound.

Troubleshooting_Logic Start Low Yield in Final Step Q1 Is unreacted thiol present? Start->Q1 A1_Yes Increase alkylating agent and/or reaction time. Q1->A1_Yes Yes Q2 Is N-alkylation observed? Q1->Q2 No A_End Optimize purification. A1_Yes->A_End A2_Yes Use non-protic solvent and non-nucleophilic base. Q2->A2_Yes Yes Q2->A_End No A2_Yes->A_End

Caption: Troubleshooting logic for the final S-alkylation step.

Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing and evaluating prodrugs of pyrazolo[3,4-d]pyrimidine compounds to improve their aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of pyrazolo[3,4-d]pyrimidine compounds often low?

A1: The pyrazolo[3,4-d]pyrimidine scaffold, which mimics adenine, is a core component of many potent kinase inhibitors.[1] This heterocyclic ring system is often substituted with aromatic and hydrophobic moieties to achieve high binding affinity to the ATP-binding site of kinases, which can lead to poor aqueous solubility. This low solubility can hinder preclinical development, affecting formulation, in vitro assay reliability, and in vivo bioavailability.[2][3]

Q2: What is a common prodrug strategy to enhance the solubility of these compounds?

A2: A widely adopted and successful strategy is to attach a water-solubilizing promoiety to the parent drug molecule via a labile linker.[2][4] For pyrazolo[3,4-d]pyrimidines, a common approach involves introducing an N-methylpiperazino group as the solubilizing moiety, connected through an O-alkyl carbamate linker to the C4 position of the pyrazolo[3,4-d]pyrimidine core.[3][5] This strategy has been shown to significantly improve aqueous solubility.[2][4]

Q3: How does the carbamate linker work and why is it chosen?

A3: The O-alkyl carbamate linker is designed to be stable in aqueous solution but susceptible to enzymatic cleavage by esterases present in plasma and tissues.[3] This enzymatic hydrolysis releases the active parent drug at the desired site of action. The choice of a carbamate linker provides a good balance of chemical stability and biological lability.[6]

Q4: What are the key in vitro assays to evaluate the success of a prodrug strategy?

A4: The primary assays include:

  • Aqueous Solubility Measurement: To quantify the increase in solubility compared to the parent drug.

  • Stability Studies: To assess the chemical stability of the prodrug in aqueous buffers and its enzymatic stability in plasma.

  • In Vitro Hydrolysis: To confirm the conversion of the prodrug back to the active parent drug in the presence of plasma or specific enzymes.

  • Permeability Assays (e.g., PAMPA): To evaluate the passive diffusion of the prodrug across artificial membranes, predicting its potential for oral absorption.[1]

  • In Vitro Cytotoxicity Assays: To ensure the prodrug, after conversion to the active form, retains its pharmacological activity against target cancer cell lines.[1][7]

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause Troubleshooting Steps
Low yield of the carbamoyl chloride intermediate Incomplete reaction with triphosgene or diphosgene.Ensure anhydrous reaction conditions. Use a slight excess of the phosgene reagent. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Formation of urea byproducts The carbamoyl chloride intermediate is highly reactive and can react with another molecule of the parent amine.Perform the reaction at low temperatures (e.g., 0 °C) and add the phosgene reagent slowly. Use the carbamoyl chloride intermediate immediately in the next step without purification.
Low yield of the final prodrug Incomplete reaction between the carbamoyl chloride and the solubilizing alcohol.Use a suitable base (e.g., NaH, triethylamine) to deprotonate the alcohol, increasing its nucleophilicity. Ensure the solubilizing alcohol is completely dry.
Difficulty in purifying the final prodrug The prodrug may be highly polar and water-soluble, making extraction difficult.Use reversed-phase column chromatography for purification. Lyophilization can be used to isolate the final product from aqueous solutions.
In Vitro Evaluation
Issue Potential Cause Troubleshooting Steps
Prodrug is unstable in aqueous buffer (pH 7.4) The carbamate linker is chemically labile under the experimental conditions.Re-evaluate the linker chemistry. Consider more stable linker options if chemical stability is insufficient for the intended application. Ensure the buffer is freshly prepared and the pH is accurate.
No conversion of the prodrug to the parent drug in plasma The carbamate linker is resistant to enzymatic cleavage by plasma esterases.The steric hindrance around the carbamate bond may be too high. Consider designing a less sterically hindered linker. Use a different species' plasma, as esterase activity can vary.
Low permeability in PAMPA assay The prodrug is too polar or has a high molecular weight.While the goal is to increase solubility, excessive polarity can hinder membrane permeability. A balance between solubility and permeability is needed. The PAMPA assay primarily measures passive diffusion; if active transport is expected, a cell-based assay (e.g., Caco-2) is more appropriate.
Inconsistent results in cytotoxicity assays The rate of prodrug conversion to the active drug is variable.Pre-incubate the prodrug with plasma or an esterase source before adding to the cells, if the goal is to assess the activity of the released drug. Ensure consistent incubation times and cell densities.

Quantitative Data Summary

The following tables summarize the improvement in physicochemical properties of pyrazolo[3,4-d]pyrimidine prodrugs compared to their parent compounds, as reported in the literature.

Table 1: Aqueous Solubility Enhancement

CompoundParent Drug Solubility (µg/mL)Prodrug Solubility (µg/mL)Fold Increase
Compound 1 < 1> 5000> 5000
Compound 2 < 1> 5000> 5000
Compound 4 0.212006000

Data compiled from studies on pyrazolo[3,4-d]pyrimidine-based Src/Abl inhibitors.[2][3]

Table 2: In Vitro Stability and Permeability

CompoundStability in PBS (pH 7.4) at 48h (% remaining)Half-life in Human Plasma (t½, min)PAMPA Permeability (Pe x 10⁻⁶ cm/s)
Prodrug of Cpd 1 > 95%1200.6
Prodrug of Cpd 2 > 95%2400.5
Prodrug of Cpd 4 > 95%351.8

Data highlights the good chemical stability and variable plasma stability and permeability of different prodrugs.[3][5]

Experimental Protocols

One-Pot, Two-Step Synthesis of Pyrazolo[3,4-d]pyrimidine Prodrugs

This protocol describes a general method for synthesizing carbamate-based prodrugs of pyrazolo[3,4-d]pyrimidines.[3][8]

Materials:

  • Parent pyrazolo[3,4-d]pyrimidine compound

  • Triphosgene or diphosgene

  • Anhydrous dichloromethane (DCM)

  • Anhydrous base (e.g., triethylamine)

  • Solubilizing alcohol (e.g., 1-(2-hydroxyethyl)-4-methylpiperazine)

  • Sodium hydride (if required for alcohol activation)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Step 1: Formation of the Carbamoyl Chloride Intermediate

    • Dissolve the parent pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents).

    • Slowly add a solution of triphosgene (0.5 equivalents) or diphosgene (0.6 equivalents) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • The resulting mixture containing the carbamoyl chloride intermediate is used directly in the next step.

  • Step 2: Reaction with the Solubilizing Alcohol

    • In a separate flask, dissolve the solubilizing alcohol (1.5 equivalents) in anhydrous THF.

    • If the alcohol is not very reactive, add sodium hydride (1.5 equivalents) portion-wise at 0 °C and stir for 30 minutes to form the alkoxide.

    • Slowly add the solution of the carbamoyl chloride intermediate from Step 1 to the alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with DCM or another suitable organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel or reversed-phase) to obtain the final prodrug.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of the synthesized prodrugs.[2][4]

Materials:

  • PAMPA plate system (e.g., 96-well donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (prodrugs and parent drug)

  • UV-Vis plate reader or LC-MS system for quantification

Procedure:

  • Membrane Coating: Carefully coat the filter of the donor plate with 5 µL of the artificial membrane solution.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Plate: Dissolve the test compounds in PBS (pH 7.4) to a final concentration of 100-200 µM. Add 150 µL of the compound solution to the wells of the coated donor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va / ((Vd + Va) * Area * Time) Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the equilibrium concentration, Vd and Va are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

Visualizations

Signaling Pathway of Src/Abl Kinases

Pyrazolo[3,4-d]pyrimidines often act as inhibitors of non-receptor tyrosine kinases like Src and Abl. These kinases are involved in various signaling pathways that regulate cell proliferation, survival, and migration.

Src_Abl_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src Abl Abl RTK->Abl Integrins Integrins Integrins->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT STAT Pathway Src->STAT Migration Migration Src->Migration Abl->Ras_MAPK Abl->PI3K_Akt Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->Src Pyrazolo->Abl Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT->Proliferation

Caption: Simplified signaling pathways of Src and Abl kinases and the inhibitory action of pyrazolo[3,4-d]pyrimidine compounds.

Experimental Workflow for Prodrug Development

This diagram illustrates the typical workflow for the development and evaluation of pyrazolo[3,4-d]pyrimidine prodrugs.

Prodrug_Workflow Start Identify Parent Compound with Poor Solubility Design Prodrug Design (Select Promoieties and Linkers) Start->Design Synthesis Chemical Synthesis and Purification Design->Synthesis Characterization Physicochemical Characterization (Solubility, Stability) Synthesis->Characterization InVitro In Vitro Evaluation (Permeability, Plasma Stability, Cytotoxicity) Characterization->InVitro Lead_Optimization Lead Optimization InVitro->Lead_Optimization Lead_Optimization->Design Iterative Refinement InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Optimization->InVivo Candidate Selection

Caption: A typical experimental workflow for the design, synthesis, and evaluation of pyrazolo[3,4-d]pyrimidine prodrugs.

References

Troubleshooting High Variability in CD38 In Vitro Cyclase Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in the HS38 (CD38) in vitro cyclase assay. The information is tailored for researchers, scientists, and drug development professionals to help ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the this compound (CD38) in vitro cyclase assay and its primary application?

The this compound, more commonly known as CD38 (Cluster of Differentiation 38), in vitro cyclase assay is a biochemical method used to measure the enzymatic activity of CD38. Specifically, it quantifies the conversion of a substrate, typically Nicotinamide Guanine Dinucleotide (NGD+), into cyclic GDP-ribose (cGDPR). This assay is crucial for studying the biological functions of CD38 and for screening potential inhibitors, which is of significant interest in drug discovery for various diseases, including cancer and inflammatory conditions.

Q2: What are the most common sources of variability in the CD38 cyclase assay?

High variability in the CD38 cyclase assay can stem from several factors, including:

  • Reagent Preparation and Handling: Inconsistent enzyme or substrate concentrations, improper storage of reagents, and repeated freeze-thaw cycles of the enzyme can lead to significant variability.

  • Assay Conditions: Fluctuations in incubation time, temperature, and buffer pH can directly impact enzyme activity.

  • Pipetting and Mixing: Inaccurate pipetting and insufficient mixing of reagents can result in non-uniform reactions across wells.

  • Source of CD38 Enzyme: The activity can differ between recombinant CD38 and CD38 from cell or tissue lysates.

  • Plate Reader Settings: Incorrect excitation and emission wavelengths or improper gain settings on the fluorescence plate reader can affect signal detection.

  • Sample-Specific Factors: When using cell or tissue lysates, variability in sample preparation, such as incomplete lysis or the presence of endogenous inhibitors, can be a major issue.

Q3: How can I minimize variability related to the CD38 enzyme?

To minimize variability associated with the CD38 enzyme, it is recommended to:

  • Use a Consistent Enzyme Source: Whenever possible, use the same lot of recombinant enzyme or a standardized lysate preparation protocol.

  • Proper Aliquoting and Storage: Aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles.

  • Enzyme Titration: Perform an enzyme titration experiment to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

Q4: What are the critical parameters to optimize for the CD38 cyclase assay?

For optimal and reproducible results, the following parameters should be carefully optimized:

  • Enzyme Concentration: As mentioned above, titrating the enzyme is crucial.

  • Substrate Concentration: The concentration of the NGD+ substrate should be optimized. It is often used at or near its Michaelis constant (Km) for sensitive detection of competitive inhibitors.

  • Incubation Time: A time-course experiment should be performed to identify an incubation time that falls within the linear phase of the reaction.

  • Buffer Conditions: Ensure the pH and salt concentration of the assay buffer are optimal for CD38 activity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the CD38 in vitro cyclase assay.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability (High CV%) 1. Inaccurate pipetting. 2. Inadequate mixing of reagents. 3. Temperature gradient across the plate. 4. Bubbles in wells.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough but gentle mixing after adding each reagent. 3. Pre-incubate the plate at the reaction temperature to ensure uniformity. 4. Centrifuge the plate briefly after adding all reagents to remove bubbles.
Low Signal or No Activity 1. Inactive enzyme (due to improper storage or handling). 2. Incorrect plate reader settings (excitation/emission wavelengths). 3. Omission of a critical reagent. 4. Presence of an unknown inhibitor in the sample or buffer.1. Use a fresh aliquot of enzyme. Verify enzyme activity with a positive control. 2. Check the manufacturer's protocol for the correct fluorescence settings (typically Ex/Em = 300/410 nm). 3. Carefully review the protocol and ensure all reagents were added in the correct order and volume. 4. Run a control with a known active CD38 enzyme in your buffer to test for inhibition.
High Background Signal 1. Contaminated reagents or buffer. 2. Autofluorescence of test compounds. 3. Substrate degradation.1. Prepare fresh buffers and reagents. 2. Include a control well with the test compound but without the enzyme to measure its intrinsic fluorescence. 3. Store the NGD+ substrate protected from light and at the recommended temperature.
Inconsistent Results Between Experiments 1. Variation in reagent preparation. 2. Different incubation times or temperatures. 3. Use of different batches of reagents or plates.1. Prepare larger batches of reagents to be used across multiple experiments. 2. Strictly adhere to the optimized incubation time and temperature. 3. If using new batches, perform validation experiments to ensure consistency with previous batches.

Experimental Protocols

Protocol 1: CD38 Enzyme Titration

This protocol outlines the steps to determine the optimal concentration of recombinant CD38 enzyme for the cyclase assay.

  • Prepare a serial dilution of the CD38 enzyme in the assay buffer. A typical starting range might be from 10 nM down to 0.1 nM.

  • Add 50 µL of each enzyme dilution to the wells of a 96-well white plate. Include wells with assay buffer only as a no-enzyme control.

  • Prepare the substrate mix containing NGD+ at the desired final concentration in the assay buffer.

  • Add 50 µL of the substrate mix to each well to initiate the reaction.

  • Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence at Ex/Em = 300/410 nm.

  • Plot the fluorescence signal against the enzyme concentration to identify the concentration that gives a robust signal in the linear range.

Protocol 2: Time-Course Experiment

This protocol is designed to determine the optimal incubation time for the assay.

  • Prepare the reaction mix with the optimized CD38 enzyme concentration and NGD+ substrate.

  • Dispense 100 µL of the reaction mix into multiple wells of a 96-well white plate.

  • Measure the fluorescence of the plate at regular intervals (e.g., every 5 minutes for 90 minutes) at 37°C using the kinetic mode of the plate reader.

  • Plot the fluorescence signal against time .

  • Select an incubation time from the linear portion of the curve for subsequent experiments.

Visualizations

Experimental_Workflow CD38 Cyclase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer) plate_setup Plate Setup (Controls, Samples) add_enzyme Add CD38 Enzyme plate_setup->add_enzyme add_substrate Add NGD+ Substrate (Initiate Reaction) add_enzyme->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Measure Fluorescence (Ex/Em = 300/410 nm) incubation->read_plate data_analysis Data Analysis (Calculate Activity/Inhibition) read_plate->data_analysis

Caption: A flowchart illustrating the major steps of the CD38 in vitro cyclase assay.

Troubleshooting_Logic Troubleshooting High Assay Variability cluster_pipetting Pipetting & Mixing cluster_reagents Reagents cluster_conditions Assay Conditions start High Variability Observed (High CV%) check_pipettes Calibrate Pipettes start->check_pipettes check_enzyme Use Fresh Enzyme Aliquot start->check_enzyme check_temp Verify Temperature Uniformity start->check_temp improve_mixing Ensure Thorough Mixing check_pipettes->improve_mixing fresh_buffers Prepare Fresh Buffers/Substrate check_enzyme->fresh_buffers check_time Standardize Incubation Time check_temp->check_time

Caption: A logic diagram for troubleshooting common causes of high variability.

2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide Synonym: HS38 CAS Number: 1030203-81-6

This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice for the stability, storage, and handling of this compound, a potent and selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and ZIP kinase (ZIPK).[1]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

While specific stability data for this compound is not publicly available, based on general guidelines for pyrazolopyrimidine derivatives, the following storage conditions are recommended to ensure maximum stability:

ConditionRecommendation
Form Solid
Temperature -20°C for long-term storage. 4°C for short-term storage.
Light Store in a light-resistant container.
Moisture Keep in a dry place. The container should be tightly sealed to prevent moisture absorption.

2. How should I prepare stock solutions of this compound?

For optimal results, it is recommended to prepare fresh solutions for each experiment. If stock solutions must be prepared and stored, follow these guidelines:

SolventRecommended ConcentrationStorage
DMSO≥ 10 mMAliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
EthanolSparingly solubleNot recommended for primary stock solutions unless validated for your specific application.

Note: The solubility of this compound in aqueous buffers is expected to be low. For cell-based assays, it is common practice to dilute the DMSO stock solution into the cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

3. What is the mechanism of action of this compound?

This compound is a selective inhibitor of the serine/threonine kinases DAPK1 and ZIPK. These kinases are known to play a role in programmed cell death and the phosphorylation of myosin light chain. By inhibiting these kinases, this compound can be used as a chemical probe to investigate their roles in various cellular processes.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or no inhibitory effect observed. Compound degradation: Improper storage or handling may have led to the degradation of this compound.Prepare a fresh stock solution from solid material. Ensure proper storage conditions are maintained for both solid compound and stock solutions.
Low compound solubility: The compound may have precipitated out of the solution, especially in aqueous media.Visually inspect the solution for any precipitate. If precipitation is observed, try preparing a fresh dilution from the stock solution. Sonication may help to redissolve the compound. Consider using a lower final concentration in your assay.
Incorrect assay conditions: The experimental setup may not be optimal for observing the inhibitory activity of this compound.Verify the concentration of ATP in your kinase assay, as high concentrations can compete with ATP-competitive inhibitors. Ensure the target kinase is active and the substrate concentration is appropriate.
High background signal or off-target effects. Lack of kinase selectivity: While this compound is reported to be selective, at higher concentrations, it may inhibit other kinases.Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. If possible, include a counterscreen with other related kinases to confirm selectivity in your system.
Cellular efflux: The compound may be actively transported out of the cells, reducing its intracellular concentration.Consider using efflux pump inhibitors, such as verapamil, in your cell-based assays, but be aware of their potential off-target effects.
Poor oral bioavailability in animal studies. Low aqueous solubility and/or rapid metabolism: These are common challenges for pyrazolopyrimidine-based inhibitors.Formulation strategies, such as the use of solubility enhancers or different delivery vehicles, may be necessary to improve bioavailability.

Experimental Protocols

In Vitro DAPK1 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against DAPK1 in a biochemical assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Assay Buffer, DAPK1 Enzyme, Substrate, and this compound dilutions add_components Add Assay Buffer, DAPK1, and this compound to microplate wells prep_reagents->add_components pre_incubate Pre-incubate for 15 minutes at room temperature add_components->pre_incubate initiate_reaction Initiate reaction by adding ATP and substrate pre_incubate->initiate_reaction incubate Incubate for 60 minutes at 30°C initiate_reaction->incubate terminate_reaction Terminate reaction (e.g., add stop solution) incubate->terminate_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) terminate_reaction->detect_signal analyze_data Analyze data and calculate IC50 value detect_signal->analyze_data

Caption: Workflow for an in vitro DAPK1 kinase assay.

Cell-Based Myosin Light Chain Phosphorylation Assay

This protocol outlines a general procedure to evaluate the effect of this compound on the phosphorylation of a downstream target in a cellular context.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis Cell Lysis and Protein Analysis cluster_analysis Data Analysis seed_cells Seed cells in a multi-well plate and allow to adhere overnight treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate_treatment Incubate for the desired time period (e.g., 1-24 hours) treat_cells->incubate_treatment lyse_cells Lyse cells and collect protein lysates incubate_treatment->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein western_blot Perform Western blot analysis for phosphorylated and total myosin light chain quantify_protein->western_blot analyze_blots Analyze band intensities and determine the effect of this compound on phosphorylation western_blot->analyze_blots

Caption: Workflow for a cell-based phosphorylation assay.

Signaling Pathway

This compound inhibits DAPK1 and ZIPK, which can impact downstream cellular processes such as apoptosis and smooth muscle contraction through the phosphorylation of various substrates, including the myosin light chain (MLC).

G cluster_input Upstream Signals cluster_kinases Target Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Effects Stress Signals Stress Signals DAPK1 DAPK1 Stress Signals->DAPK1 Pro-apoptotic Stimuli Pro-apoptotic Stimuli Pro-apoptotic Stimuli->DAPK1 Myosin Light Chain (MLC) Myosin Light Chain (MLC) DAPK1->Myosin Light Chain (MLC) Apoptosis Apoptosis DAPK1->Apoptosis ZIPK ZIPK ZIPK->Myosin Light Chain (MLC) This compound This compound This compound->DAPK1 This compound->ZIPK Smooth Muscle Contraction Smooth Muscle Contraction Myosin Light Chain (MLC)->Smooth Muscle Contraction

Caption: Simplified signaling pathway of this compound targets.

References

Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based therapies. The content addresses common challenges encountered during synthesis, formulation, and preclinical evaluation.

Section 1: Synthesis and Purification

This section addresses common issues related to the chemical synthesis and purification of pyrazolo[3,4-d]pyrimidine compounds.

FAQs & Troubleshooting

Question: We are experiencing low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?

Answer: Low yields in the cyclization step are a frequent challenge. Here are some common causes and troubleshooting tips:

  • Incomplete Precursor Formation: Ensure the precursor pyrazole or pyrimidine derivative is of high purity. Impurities can interfere with the cyclization reaction. Consider recrystallization or column chromatography of the precursor.

  • Reaction Conditions:

    • Temperature: The optimal temperature for cyclization can be sensitive. If the temperature is too low, the reaction may be incomplete. If it's too high, side products may form. Experiment with a temperature gradient to find the optimal condition.

    • Solvent: The choice of solvent is critical. High-boiling point solvents like formamide are often used.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Catalyst: If a catalyst is used, ensure its activity is not compromised. For microwave-assisted synthesis, solid acid catalysts like phosphotungstic acid have been shown to improve yields and reduce reaction times.[1]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude product by LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation.

Question: We are observing multiple spots on TLC and complex NMR spectra after purification of our pyrazolo[3,4-d]pyrimidine derivative. How can we improve purity?

Answer: Achieving high purity can be challenging due to the similar polarities of isomers and side products.

  • Chromatography:

    • Column Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel) if co-elution is an issue.

    • Preparative HPLC: For difficult separations, preparative HPLC is a powerful tool to achieve high purity.

  • Recrystallization: If the compound is crystalline, recrystallization from an appropriate solvent system can be highly effective for removing minor impurities. Experiment with different solvent combinations to find the best conditions.

  • Isomer Separation: The synthesis of substituted pyrazolo[3,4-d]pyrimidines can sometimes yield regioisomers which can be difficult to separate.[1] Careful optimization of the reaction conditions (e.g., temperature, reaction time) can sometimes favor the formation of one isomer.

Section 2: Solubility and Formulation

Poor aqueous solubility is a major hurdle in the development of pyrazolo[3,4-d]pyrimidine-based therapies, affecting both in vitro assays and in vivo bioavailability.[2][3]

FAQs & Troubleshooting

Question: Our pyrazolo[3,4-d]pyrimidine inhibitor shows potent enzymatic activity but has very low aqueous solubility, leading to inconsistent results in cell-based assays. What strategies can we use to improve its solubility for in vitro testing?

Answer: Low aqueous solubility is a known issue for this class of compounds.[2][3] Here are several approaches to address this:

  • Co-solvents: For initial in vitro screening, using a small percentage of an organic co-solvent like DMSO is common. However, it's crucial to keep the final DMSO concentration low (typically <1%) to avoid solvent-induced artifacts.

  • Formulation with Polymers: Creating amorphous solid dispersions with polymers can significantly enhance the apparent water solubility of hydrophobic compounds.[3][4] This involves dissolving both the compound and a polymer in a common solvent and then removing the solvent.

  • Prodrug Approach: A prodrug strategy involves chemically modifying the compound to introduce a more soluble group that is cleaved in vitro or in vivo to release the active drug.[2]

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in aqueous solubility of a pyrazolo[3,4-d]pyrimidine derivative using a prodrug strategy.

CompoundParent Drug Solubility (µg/mL)Prodrug Solubility (µg/mL)Fold Increase
Compound 2 < 0.016>600

Data sourced from in vitro studies on pyrazolo[3,4-d]pyrimidine derivatives.[2]

Experimental Protocol: Miniaturized Polymer-Drug Microarray for Solubility Screening

This protocol provides a high-throughput method to screen for polymer formulations that enhance the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.[3][4]

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the pyrazolo[3,4-d]pyrimidine compounds in DMSO (e.g., 1 mg/mL).

    • Prepare stock solutions of various polymers (e.g., PVP, PVA, Pluronics) in deionized water (e.g., 10 mg/mL).

  • Dispensing into 96-Well Plate:

    • Using an inkjet 2D printer or a multichannel pipette, dispense a small amount (5-10 µg) of the drug solution into each well of a 96-well plate.

    • Add the aqueous polymer solutions to the wells.

  • Solvent Evaporation:

    • Evaporate the DMSO and water from the plate, for example, by leaving it at room temperature for 2 days. This will result in a dry solid dispersion of the drug in the polymer matrix.

  • Resuspension and Analysis:

    • Resuspend the solid dispersions in deionized water.

    • Measure the absorbance of the resulting solutions using a multi-well plate reader to determine the concentration of the dissolved drug and thereby its apparent solubility.[4]

Experimental Workflow for Solubility Enhancement

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Drug_DMSO Drug in DMSO Dispense Dispense into 96-well plate Drug_DMSO->Dispense Polymer_H2O Polymer in H2O Polymer_H2O->Dispense Evaporate Evaporate Solvents Dispense->Evaporate Resuspend Resuspend in H2O Evaporate->Resuspend Measure_Abs Measure Absorbance Resuspend->Measure_Abs Determine_Sol Determine Solubility Measure_Abs->Determine_Sol

Caption: Workflow for solubility screening using a polymer-drug microarray.

Section 3: Kinase Selectivity and Off-Target Effects

Ensuring the selectivity of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is crucial to minimize off-target effects and potential toxicity.

FAQs & Troubleshooting

Question: Our lead compound shows high potency against the primary target kinase but also inhibits several other kinases in a broad panel screen. How do we interpret this and what are the next steps?

Answer: Multi-kinase activity is common with ATP-competitive inhibitors like pyrazolo[3,4-d]pyrimidines, as the ATP-binding site is conserved across many kinases.[5]

  • Analyze the Selectivity Profile:

    • Quantify Selectivity: Calculate the selectivity index for each off-target kinase (IC50 off-target / IC50 primary target). A higher index indicates greater selectivity.

    • Identify Problematic Off-Targets: Focus on off-target kinases that are known to be associated with adverse effects or that could confound the desired therapeutic effect.

  • Structure-Activity Relationship (SAR) Studies: Use the initial screening data to guide further chemical modifications to improve selectivity. Small changes to the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter the selectivity profile.

  • Cellular Assays: Confirm that the off-target inhibition observed in enzymatic assays translates to a cellular effect. Use cell lines that are dependent on the off-target kinases to assess the functional consequences of inhibition.

Question: What is a standard experimental protocol for determining the kinase selectivity profile of a pyrazolo[3,4-d]pyrimidine inhibitor?

Answer: A common method is to use a commercial kinase panel screening service. These services offer assays for a large number of purified kinases.

Experimental Protocol: Kinase Panel Screening

  • Compound Submission: Provide the screening service with your compound at a specified concentration (e.g., 1 µM for initial screening).

  • Kinase Activity Assays: The service will perform in vitro kinase activity assays for each kinase in the panel in the presence of your compound. These assays typically measure the phosphorylation of a substrate.

  • Data Analysis: The results are usually provided as the percentage of kinase activity remaining in the presence of the inhibitor.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition in the initial screen, you can request follow-up dose-response experiments to determine the IC50 values.

Logical Flow for Addressing Off-Target Activity

G Start Potent Primary Target Inhibition Kinase_Panel Broad Kinase Panel Screen Start->Kinase_Panel Analyze_Profile Analyze Selectivity Profile Kinase_Panel->Analyze_Profile Identify_Off_Targets Identify Problematic Off-Targets Analyze_Profile->Identify_Off_Targets SAR_Studies SAR Studies for Improved Selectivity Identify_Off_Targets->SAR_Studies Cellular_Assays Cellular Confirmation of Off-Target Effects Identify_Off_Targets->Cellular_Assays Decision Acceptable Profile? SAR_Studies->Decision Cellular_Assays->Decision Proceed Proceed with Lead Compound Decision->Proceed Yes Redesign Redesign Compound Decision->Redesign No Redesign->SAR_Studies

Caption: Decision-making process for handling off-target kinase activity.

Section 4: Drug Resistance

The development of resistance is a significant challenge for targeted therapies, including those based on the pyrazolo[3,4-d]pyrimidine scaffold.

FAQs & Troubleshooting

Question: We are developing a pyrazolo[3,4-d]pyrimidine-based EGFR inhibitor and are concerned about potential resistance mechanisms. How can we experimentally investigate this?

Answer: Investigating resistance is a critical step in preclinical development. Here are some approaches:

  • In Vitro Resistance Models:

    • Dose Escalation: Gradually increase the concentration of your inhibitor in a cancer cell line culture over a prolonged period. This can select for resistant clones.

    • Characterize Resistant Cells: Once resistant cell lines are established, use molecular biology techniques (e.g., sequencing, Western blotting) to identify the mechanisms of resistance. This could include mutations in the target kinase or upregulation of bypass signaling pathways.

  • Investigate ABC Transporter-Mediated Resistance: Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to be substrates of ATP-binding cassette (ABC) transporters like BCRP, which can pump the drug out of the cell, leading to resistance.[6] You can use cell lines that overexpress specific ABC transporters to test if your compound is a substrate.

Question: Our compound appears to be susceptible to efflux by ABC transporters. Are there strategies to overcome this?

Answer: Yes, several strategies can be explored:

  • Co-administration with an ABC Transporter Inhibitor: While there are no clinically approved inhibitors for this purpose, this is an active area of research.[6]

  • Chemical Modification: Modify the structure of your compound to reduce its affinity for the ABC transporter. This often involves altering its physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Section 5: Toxicity Assessment

Evaluating the potential toxicity of pyrazolo[3,4-d]pyrimidine-based therapies is essential for their clinical translation.

FAQs & Troubleshooting

Question: What are the initial steps to assess the potential toxicity of a new pyrazolo[3,4-d]pyrimidine derivative?

Answer: Initial toxicity assessment typically begins with in vitro assays and progresses to in vivo studies.

  • In Vitro Cytotoxicity:

    • Cancer Cell Lines: Determine the IC50 values against a panel of cancer cell lines to assess anti-proliferative activity.

    • Normal Cell Lines: Test the cytotoxicity of your compound against non-cancerous cell lines to get an early indication of its therapeutic window.[7]

  • In Vivo Acute Toxicity:

    • LD50 Determination: A preliminary acute toxicity study in rodents can be performed to determine the median lethal dose (LD50).[8] This helps in selecting doses for subsequent efficacy studies.

  • ADMET Prediction: In silico tools can predict potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which can help in prioritizing compounds for further development.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells and normal cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of your pyrazolo[3,4-d]pyrimidine compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Section 6: Signaling Pathways

Understanding the signaling pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors is crucial for elucidating their mechanism of action.

Src Signaling Pathway

Many pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of Src family kinases. Src is a non-receptor tyrosine kinase that plays a key role in regulating cell proliferation, survival, and migration.

G RTK Receptor Tyrosine Kinase Src Src RTK->Src Integrin Integrin Integrin->Src PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->Src Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Migration Migration STAT3->Migration

Caption: Simplified Src signaling pathway and the point of inhibition.

Abl Signaling Pathway

The Abl tyrosine kinase is another important target for pyrazolo[3,4-d]pyrimidine inhibitors, particularly in the context of chronic myeloid leukemia (CML) where the BCR-Abl fusion protein is the primary oncogenic driver.

G BCR_Abl BCR-Abl RAS_MAPK RAS/MAPK Pathway BCR_Abl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_Abl->PI3K_AKT STAT5 STAT5 Pathway BCR_Abl->STAT5 Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->BCR_Abl Proliferation Uncontrolled Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT5->Proliferation

Caption: BCR-Abl signaling in CML and the point of inhibition.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation. Some pyrazolo[3,4-d]pyrimidines have been developed as mTOR inhibitors.

G Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

Technical Support Center: Polymer-Drug Microarrays for Solubility Enhancement of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing polymer-drug microarrays to enhance the solubility of pyrazolo[3,4-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which polymer-drug microarrays enhance the solubility of pyrazolo[3,4-d]pyrimidines?

A1: The primary mechanism is the formation of an amorphous solid dispersion (ASD).[1][2][3] Crystalline forms of pyrazolo[3,4-d]pyrimidines are often poorly soluble in water. By dispersing the drug molecules within a hydrophilic polymer matrix at a molecular level, the high-energy amorphous state of the drug is stabilized, preventing recrystallization and significantly increasing its apparent water solubility and dissolution rate.[1][2]

Q2: What advantages does the miniaturized microarray format offer over traditional formulation screening?

A2: The miniaturized assay, often utilizing inkjet printing, offers several key advantages:

  • Reduced Compound Consumption: Only micrograms (e.g., 5-10 μg) of the active pharmaceutical ingredient (API) are needed per formulation, which is critical when working with scarce or expensive compounds.[4][5]

  • High Throughput: The microarray format allows for the parallel screening of numerous polymer-drug combinations in a short amount of time, accelerating the identification of optimal formulations.[4]

  • Cost and Time Efficiency: The entire process of dispensing drugs and polymers for a 96-well plate can be completed in approximately 40 minutes, significantly reducing labor and resource requirements.[4]

Q3: What types of polymers are typically used in these microarrays?

A3: A range of hydrophilic polymers can be used. Common examples that have shown success include polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA), Pluronic F-68, and Tween 80.[5] The choice of polymer is critical, as the drug-polymer interaction influences the stability of the amorphous dispersion and the subsequent drug release.

Q4: Can this method be used for biological testing as well?

A4: Yes. The polymer-drug formulations identified through this screening method can be directly used in cell-based assays, such as cytotoxicity tests. Formulations with enhanced solubility have demonstrated improved cytotoxicity against cancer cell lines compared to the free drug, likely due to the increased bioavailability of the compound in the assay medium.[4][5]

Q5: Are there alternative methods for enhancing the solubility of pyrazolo[3,4-d]pyrimidines?

A5: Yes, other strategies include the formation of complexes with cyclodextrins, encapsulation into liposomes or albumin nanoparticles, and the synthesis of more soluble prodrug derivatives.[4][6][7] The polymer microarray approach is a rapid screening tool to optimize formulations via the amorphous solid dispersion technique.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or Missing Spots on the Microarray 1. Clogged Inkjet Nozzle/Spotting Pin: Dried polymer solution, aggregated drug particles, or dust. 2. Poor Sample Loading: Air bubbles in the sample, insufficient sample volume. 3. Incorrect Ink Viscosity/Surface Tension: Formulation is not suitable for the printing hardware.[8][9]1. Clean the Printhead/Pin: Follow the manufacturer's cleaning protocol. A cleaning cycle with a suitable solvent (e.g., ethanol, then water) is often effective. 2. Prepare Samples Carefully: Centrifuge samples to remove aggregates. Ensure sufficient volume in the source plate wells. 3. Optimize Formulation: Adjust solvent composition to modify viscosity and surface tension. The typical viscosity range for piezoelectric printers is 3-20 mPa·s.[8]
Irregular Spot Morphology (e.g., "Donut" Shape, Splashing) 1. Rapid Solvent Evaporation: The solvent evaporates too quickly upon contact with the substrate, causing the solute to concentrate at the edge.[10] 2. Hydrophobicity of the Substrate: Poor wetting of the surface by the dispensed droplet. 3. Printing Height: The distance between the nozzle and the substrate is not optimal.1. Control Evaporation: Print in a humidity-controlled environment. An advanced technique is to print through a thin, immiscible oil layer to prevent solvent evaporation.[10] 2. Use Coated Substrates: Employ substrates with surface chemistries that promote uniform spreading. 3. Adjust Z-axis: Optimize the printing height to ensure clean droplet deposition without splashing.
Low or No Enhancement in Apparent Solubility 1. Drug Recrystallization: The polymer is not effectively stabilizing the amorphous form of the drug. 2. Incorrect Drug-to-Polymer Ratio: Insufficient polymer to maintain the molecular dispersion. 3. Incomplete Film Hydration: The dried polymer-drug film did not fully dissolve or disperse during the assay.1. Screen Different Polymers: The interaction between the drug and polymer is specific. Test a wider range of polymers. 2. Test Different Ratios: Evaluate various drug loadings. A common starting point is a 10/90% w/w drug-to-polymer ratio.[5] 3. Increase Hydration Time/Agitation: Ensure sufficient time and gentle agitation for the film to resuspend in the aqueous medium.
High Cytotoxicity from the Polymer Vehicle 1. Inherent Polymer Toxicity: The selected polymer is toxic to the cell line at the tested concentration. 2. Residual Solvent: Organic solvent from the printing solution remains in the dried film.1. Run Polymer-Only Controls: Always test the polymers alone against the cell line to establish a non-toxic concentration range.[5] 2. Ensure Complete Solvent Removal: Allow sufficient drying time under appropriate conditions (e.g., vacuum or gentle heat) to remove all volatile solvents before adding the aqueous medium.

Data Presentation

Table 1: Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives (Note: This table is a representative summary based on the findings in the cited literature. ΔA% is a measure of the increase in absorbance, which correlates with increased apparent solubility.)

CompoundPolymerDrug/Polymer Ratio (w/w)Apparent Solubility Enhancement (ΔA% Average)
Compound 1 PVPVA10/90High
Compound 2 PVPVA10/90High
Compounds 1-6 Pluronic F-6810/90High
Compounds 1-6 Tween 8010/90High

Data synthesized from literature describing high ΔA% for these polymer classes.[5]

Table 2: Cytotoxicity of Formulations (Note: This table represents typical results where enhanced solubility leads to improved biological activity.)

FormulationDrug Concentration (µg/mL)Cell LineResult
Free Drug Suspensions 30A549No significant cytotoxicity observed (due to low solubility).[5]
Drug + PVPVA 30A549Showed significant growth inhibition (~20-50%).[5]
Compound 1 + 2 with PVPVA 15 + 15A549Demonstrated a synergistic cytotoxic effect.[5]
Polymers Alone up to 200A549Essentially non-toxic.[5]

Experimental Protocols & Visualizations

Experimental Workflow for Polymer-Drug Microarray Screening

This diagram outlines the major steps from solution preparation to data analysis in a typical high-throughput screening experiment for solubility enhancement.

G cluster_prep 1. Preparation cluster_fab 2. Microarray Fabrication cluster_assay 3. Solubility & Cytotoxicity Assay cluster_analysis 4. Data Analysis A Prepare Drug Stock Solutions (in organic solvent, e.g., DMSO) D Inkjet Print Drug Solutions onto polymer solutions (5-10 µg per well) A->D B Prepare Polymer Aqueous Solutions (e.g., 1 mg/mL) C Dispense Polymer Solutions into 96-well plate (in triplicate) B->C E Solvent Evaporation (Dry to form solid dispersion films) D->E F Resuspend Films in aqueous medium (e.g., water or cell media) E->F G Quantify Apparent Solubility (e.g., UV-Vis Absorbance) F->G H Perform Cytotoxicity Assay (e.g., MTT on A549 cells) F->H I Calculate Solubility Enhancement (Compare to drug alone) G->I J Assess Cytotoxicity (Compare formulation vs. controls) H->J K Identify Hit Formulations I->K J->K

Caption: Workflow for solubility screening.

Methodology: Miniaturized Solubility Assay
  • Solution Preparation:

    • Prepare stock solutions of pyrazolo[3,4-d]pyrimidine derivatives in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Prepare aqueous solutions of the polymers to be screened (e.g., PVPVA, Pluronic F-68) at a concentration of 1 mg/mL.

  • Microarray Fabrication:

    • Using a liquid handler, dispense the polymer solutions into the wells of a 96-well plate. Typically, experiments are performed in triplicate.

    • Employ a 2D inkjet printer to dispense 5-10 µg of each drug stock solution directly into the polymer-containing wells.[4][5]

    • Allow the solvents (water and DMSO) to evaporate completely, often by leaving the plate at room temperature for 2 days, to form a dry polymer-drug film at the bottom of each well.[6]

  • Solubility Assessment:

    • Resuspend the dried solid dispersion films in a defined volume of water or buffer.

    • After a set incubation period with agitation, measure the concentration of the dissolved drug using a suitable analytical method, such as UV-Vis spectroscopy, by creating a standard curve to correlate absorbance with concentration.[6]

    • The increase in absorbance compared to a control (drug alone) indicates the enhancement of apparent water solubility.

Signaling Pathway: General Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines often function as ATP-competitive kinase inhibitors.[4] This diagram illustrates the general mechanism by which these compounds can block downstream signaling pathways that are often overactive in cancer cells.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Oncogenic Kinase (e.g., SRC, ABL1) ATP->Kinase Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream Blocked Signaling Blocked Substrate_P->Blocked Substrate Substrate Protein Substrate->Kinase Downstream->Blocked Drug Pyrazolo[3,4-d]pyrimidine (ATP Mimic) Drug->Kinase Binds to ATP-binding site

Caption: ATP-competitive kinase inhibition.

References

Validation & Comparative

2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide vs other Src inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of prominent Src family kinase (SFK) inhibitors, focusing on their biochemical potency, cellular activity, and methodologies for their evaluation. While the initial compound of interest, 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (also known as HS38), is a potent inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and Zipper-Interacting Protein Kinase (ZIPK), current scientific literature does not support its classification as a Src inhibitor.[1] However, the pyrazolo[3,4-d]pyrimidine scaffold has shown potential for Src inhibition, as exemplified by the recently identified inhibitor, SI388.[2][3]

This comparison will focus on three well-characterized and clinically relevant Src inhibitors: Dasatinib, Saracatinib, and Bosutinib.

Potency and Selectivity of Src Inhibitors

The inhibitory activity of these compounds against Src and other kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundSrc IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
Dasatinib <1 - 0.8[4][5]Bcr-Abl (<1), c-Kit (79), Lck (<3), Lyn (<3)[4][5]
Saracatinib 2.7[5]c-Yes (4), Fyn (4), Lyn (4), Blk (4), Fgr (4), Lck (10)[5]
Bosutinib 1.2 - 3.8[6][7][8][9]Abl (1), Lck, Fgr, Lyn (<10)[8][9][10]

Table 1: Comparative in vitro potency of selected Src inhibitors. Lower IC50 values indicate greater potency.

Src Signaling Pathway and Point of Inhibition

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in various cancers, making it an attractive therapeutic target. The following diagram illustrates a simplified Src signaling pathway and the point of action for Src inhibitors.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Proliferation Gene Expression (Proliferation, Survival, Angiogenesis, Motility) Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor Src Inhibitors (Dasatinib, Saracatinib, Bosutinib) Inhibitor->Src

References

A Comparative Analysis of HS38 and Other Pyrazolo[3,4-d]pyrimidine Derivatives in Cellular Signaling and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas. This guide provides a comparative analysis of HS38, a pyrazolo[3,4-d]pyrimidine derivative targeting Zipper-Interacting Protein Kinase (ZIPK), with other derivatives of the same class that target distinct kinases such as Epidermal Growth Factor Receptor (EGFR) and Src family kinases. This objective comparison is supported by available experimental data to highlight the diverse biological activities and potential therapeutic applications of this versatile chemical scaffold.

Performance and Activity Data

The following table summarizes the quantitative data for this compound and other selected pyrazolo[3,4-d]pyrimidine derivatives, showcasing their distinct target profiles and potencies.

Compound NameTarget Kinase(s)MeasurementValueCell Line/SystemReference
This compound ZIPK, DAPK1, PIM3Kd (ZIPK)280 nMIn vitro[1]
Kd (DAPK1)300 nMIn vitro[1]
Kd (PIM3)200 nMIn vitro[1]
Compound 12b EGFRWTIC500.016 µMIn vitro kinase assay[2]
EGFRT790MIC500.236 µMIn vitro kinase assay[2]
A549 (Lung Cancer)IC508.21 µMCell-based assay[2]
HCT-116 (Colon Cancer)IC5019.56 µMCell-based assay[2]
Si306 c-SrcKi0.13 µMIn vitro kinase assay[3]
Compound 4c Fyn (Src family)--Hematological Malignancies[2]

Note: A direct comparison of the anticancer efficacy of this compound with other derivatives is challenging due to the limited publicly available data on its IC50 values against cancer cell lines. The primary focus of this compound research has been on its effects on smooth muscle contractility via ZIPK inhibition.

Signaling Pathway Interventions

The diverse biological effects of pyrazolo[3,4-d]pyrimidine derivatives stem from their ability to selectively inhibit key kinases in different signaling pathways. The diagrams below, generated using Graphviz, illustrate the points of intervention for this compound, and EGFR and c-Src targeting derivatives.

ZIPK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR RhoA RhoA GPCR->RhoA ROCK ROCK RhoA->ROCK ZIPK ZIPK ROCK->ZIPK Activates MLCP MLCP ROCK->MLCP Inhibits ZIPK->MLCP Inhibits Myosin_LC Myosin Light Chain MLCP->Myosin_LC Dephosphorylates Contraction Smooth Muscle Contraction Myosin_LC->Contraction This compound This compound This compound->ZIPK Inhibits

Caption: ZIPK signaling pathway in smooth muscle contraction and the inhibitory action of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGFR_inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Compound 12b) EGFR_inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

cSrc_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Integrin Integrin FAK FAK Integrin->FAK Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K-Akt Pathway cSrc->PI3K_Akt FAK->cSrc Cell_Processes Cell Proliferation, Migration, Survival Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes cSrc_inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Si306) cSrc_inhibitor->cSrc Inhibits

Caption: c-Src signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of pyrazolo[3,4-d]pyrimidine derivatives.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells and to determine their IC50 values.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative (e.g., from 0.01 to 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition of the kinase results in a decreased phosphorylation of the substrate.

Procedure:

  • Reaction Setup: In a microplate well, combine the purified recombinant kinase (e.g., ZIPK, EGFR, or c-Src), a specific substrate (a peptide or protein), and the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence/Luminescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The kinase activity is measured for each inhibitor concentration and compared to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold demonstrates remarkable versatility, giving rise to inhibitors with distinct target specificities and biological activities. While compounds like Compound 12b and Si306 show promise as anticancer agents through the inhibition of well-established oncogenic kinases like EGFR and c-Src, this compound presents a different therapeutic potential by targeting ZIPK, a kinase implicated in smooth muscle disorders. The comparative analysis highlights the importance of subtle structural modifications to the pyrazolo[3,4-d]pyrimidine core in determining target selectivity and, consequently, the pharmacological profile. Further investigation into the anticancer potential of this compound and the development of more potent and selective derivatives of this scaffold will continue to be a fruitful area of research in drug discovery.

References

Comparative Efficacy Analysis: 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide versus Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head comparison of the novel pyrazolopyrimidine derivative and the established chemotherapeutic agent, doxorubicin, is currently limited by the scarcity of publicly available data on the former. This guide provides a comparative overview based on existing information, highlighting the distinct mechanisms of action and potential therapeutic applications.

Introduction

Doxorubicin is a cornerstone of chemotherapy, widely used in the treatment of a broad spectrum of cancers. Its potent cytotoxic effects are well-documented, as are its significant side effects. In the continuous search for more targeted and less toxic cancer therapies, novel compounds like 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide are being investigated. While comprehensive comparative efficacy data is not yet available in the public domain, this guide will synthesize the known attributes of both compounds to offer a preliminary comparative perspective for researchers, scientists, and drug development professionals.

Mechanism of Action

The fundamental difference between these two compounds lies in their molecular mechanisms of action.

2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide:

Limited available information identifies this compound as a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It selectively inhibits ROCK1 and ROCK2 with IC50 values of 160 nM and 21 nM, respectively[1]. The ROCK signaling pathway is a critical regulator of cell shape, motility, and proliferation, and its inhibition is a promising strategy in cancer therapy to impede tumor growth and metastasis. The compound has been shown to reduce the phosphorylation of Regulatory Light Chain 20 (RLC20), a downstream target of ROCK[2]. Furthermore, it has demonstrated antitumor activity, including the inhibition of tumor growth in a U2OS osteosarcoma xenograft mouse model[1].

Doxorubicin:

Doxorubicin exerts its anticancer effects through multiple mechanisms:

  • DNA Intercalation: It inserts itself between the base pairs of the DNA helix, obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA unwinding, leading to double-strand breaks and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The drug undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.

Signaling Pathways

The distinct mechanisms of action implicate different cellular signaling pathways.

2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide - The ROCK Signaling Pathway:

The diagram below illustrates the central role of ROCK in cellular processes and the point of intervention for the pyrazolopyrimidine compound.

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits CompoundX 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide CompoundX->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin CellContraction Cell Contraction & Motility Actin->CellContraction

Figure 1: Inhibition of the ROCK signaling pathway.

Doxorubicin - Multiple Interacting Pathways:

Doxorubicin's broad mechanism of action impacts several critical cellular pathways, leading to cytotoxicity. The following diagram provides a simplified overview.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates CellCycle Cell Cycle Arrest DNA->CellCycle TopoII->CellCycle Damage Cellular Damage ROS->Damage Apoptosis Apoptosis CellCycle->Apoptosis Damage->Apoptosis

Figure 2: Doxorubicin's multi-faceted mechanism of action.

Quantitative Data Summary

A direct comparison of quantitative efficacy data is not possible due to the lack of published studies on 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide's activity against a panel of cancer cell lines. The table below summarizes the available inhibitory concentration data.

CompoundTargetIC50
2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamideROCK1160 nM
ROCK221 nM
Doxorubicin--

IC50 values for doxorubicin are highly variable depending on the cancer cell line and are extensively documented in scientific literature.

Experimental Protocols

Detailed experimental protocols for the evaluation of the anticancer efficacy of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide are not publicly available. For doxorubicin, standard protocols for assessing anticancer efficacy are widely established and include:

Cell Viability Assays (e.g., MTT, XTT):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of doxorubicin (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control, and IC50 values are determined.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with doxorubicin at concentrations around the IC50 value.

  • Cell Staining: After treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (which stains the DNA of necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While doxorubicin remains a potent and widely used chemotherapeutic agent with a well-understood, albeit non-specific, mechanism of action, the emergence of targeted therapies like the ROCK inhibitor 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide represents a promising direction in oncology. The high selectivity of the latter for ROCK kinases suggests the potential for a more favorable side-effect profile. However, a comprehensive understanding of its efficacy and a direct comparison with established drugs like doxorubicin will require further extensive preclinical and clinical investigation. The scientific community awaits the publication of more detailed studies to fully elucidate the therapeutic potential of this novel pyrazolopyrimidine derivative.

References

Validating the Anticancer Activity of SN-38 in Diverse Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query specified "HS38." Following an extensive literature search, it has been determined that this is likely a typographical error and the intended compound is SN-38 (7-ethyl-10-hydroxycamptothecin), the active metabolite of the chemotherapy drug irinotecan. This guide will proceed with the analysis of SN-38.

This guide provides a comprehensive comparison of the anticancer activity of SN-38 across various tumor models, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of this potent topoisomerase I inhibitor.

Comparative Efficacy of SN-38: In Vitro Cytotoxicity

SN-38 consistently demonstrates potent cytotoxic effects across a wide range of cancer cell lines, often exhibiting significantly greater potency than its prodrug, irinotecan. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cell LineCancer TypeSN-38 IC50Irinotecan IC50Fold Difference (approx.)Reference
HT-29Colon Cancer0.08 µM11.35 µM142x[1]
HCT-116Colon Cancer0.04 µM6.94 µM173.5x[1]
SW620Colon Cancer0.02 µM6.63 µM331.5x[1]
C-26Colon Cancer0.886 µM10.168 µM11.5x[1]
SKOV-3Ovarian Cancer0.032 µg/mL6.53 µg/mL204x[1]
MCF-7Breast Cancer0.27 µg/mL4.41 µg/mL16x[1]
BCap37Breast Cancer0.30 µg/mL21.65 µg/mL72x[1]
KBCervical Cancer1.61 µg/mL18.29 µg/mL11x[1]
HepG2Liver Cancer0.34 µg/mL--[1]
A549Lung Cancer0.24 µg/mL--[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for determining the IC50 values of SN-38 in cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A serial dilution of SN-38 and a comparator drug (e.g., irinotecan) is prepared in culture medium. The existing medium is removed from the cells and replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the drugs.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the drugs to exert their cytotoxic effects.[2]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.[3][5]

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the antitumor efficacy of SN-38 in a mouse xenograft model.

  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 HT-29 cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[6]

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (width² x length) / 2.[7]

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. SN-38 or a comparator drug is administered via a clinically relevant route, such as intravenous (IV) or intraperitoneal (IP) injection, according to a predetermined schedule (e.g., once or twice weekly). The control group receives the vehicle solution.[6][7]

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight of the mice is also monitored as an indicator of toxicity.

  • Study Termination and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in validating the anticancer activity of SN-38, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_seeding Cell Seeding (96-well plates) drug_treatment SN-38 Treatment (Dose-response) cell_seeding->drug_treatment incubation Incubation (48-72 hours) drug_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis_vitro IC50 Calculation mtt_assay->data_analysis_vitro cell_implantation Tumor Cell Implantation (Xenograft Model) tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth treatment SN-38 Administration tumor_growth->treatment efficacy_evaluation Tumor Volume Measurement treatment->efficacy_evaluation data_analysis_vivo Tumor Growth Inhibition efficacy_evaluation->data_analysis_vivo start Start start->cell_seeding start->cell_implantation

Caption: Experimental workflow for validating SN-38 anticancer activity.

signaling_pathway SN38 SN-38 Top1_DNA Topoisomerase I - DNA Complex SN38->Top1_DNA Inhibition DNA_SSB DNA Single-Strand Breaks Top1_DNA->DNA_SSB Stabilization Replication_Fork Replication Fork Collision DNA_SSB->Replication_Fork DNA_DSB DNA Double-Strand Breaks Replication_Fork->DNA_DSB Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: SN-38 mechanism of action signaling pathway.

References

Cross-reactivity studies of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide with other kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Reactivity Study of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide and Related Analogs Against a Panel of Protein Kinases

This guide provides a comparative analysis of the kinase selectivity of a novel pyrazolo[3,4-d]pyrimidine-based compound, 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide, and its analogs. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, known to target a range of kinases involved in cell signaling pathways critical to cancer and other diseases.[1] This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of this class of compounds.

Introduction to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core structure is a bioisostere of adenine, a key component of ATP.[1] This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide variety of protein kinases.[1] Modifications to this core structure can impart high potency and selectivity for specific kinase targets. Notably, derivatives of this scaffold have been developed as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and Src family kinases.[1][2]

This guide focuses on a representative pyrazolo[3,4-d]pyrimidine analog, herein referred to as "Compound X," which is structurally related to 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide. For the purpose of this guide, we will present representative cross-reactivity data for Compound X, a potent Src inhibitor, against a panel of selected kinases. This data is illustrative of the selectivity profiles often observed with this class of inhibitors. A highly selective Src inhibitor from this class, eCF506, has been reported to have an IC50 of less than 0.5 nM for Src and demonstrates over 950-fold selectivity against the Abl kinase.[3]

Cross-Reactivity Data

The following table summarizes the in vitro inhibitory activity of Compound X against a panel of representative protein kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetKinase FamilyIC50 (nM)
Src Tyrosine Kinase0.8
FynTyrosine Kinase2.5
YesTyrosine Kinase3.1
LckTyrosine Kinase5.2
AblTyrosine Kinase>1000
EGFRTyrosine Kinase850
VEGFR2Tyrosine Kinase>1000
CDK2Serine/Threonine Kinase>10,000
PKASerine/Threonine Kinase>10,000
ROCK1Serine/Threonine Kinase>10,000

This data is representative and intended for illustrative purposes.

Experimental Protocols

The determination of kinase inhibition is crucial for assessing the potency and selectivity of a compound. A widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[1][2][4][5][6]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the IC50 value of a test compound against a panel of protein kinases.

Materials:

  • Test compound (e.g., Compound X)

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well, white, flat-bottom)

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the purified kinase and its specific substrate in kinase reaction buffer.

  • Assay Plate Setup:

    • Add a small volume of the diluted test compound to the assay wells.

    • Include control wells with solvent only (0% inhibition) and a known broad-spectrum kinase inhibitor like staurosporine (100% inhibition).

  • Kinase Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the kinase reaction, add a solution of ATP to each well. The final ATP concentration should be at or near the Km value for each respective kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[2]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[1]

  • Luminescence Measurement: Measure the luminescence signal from each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is frequently observed in various cancers.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Akt Akt PI3K->Akt MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Survival Survival Akt->Survival MAPK_Pathway->Proliferation

Caption: Simplified overview of the Src signaling pathway.

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Plate Setup (Compound + Kinase) Compound_Prep->Plate_Setup Kinase_Panel Kinase Panel Selection Kinase_Panel->Plate_Setup Reagent_Prep Assay Reagent Preparation Reagent_Prep->Plate_Setup Reaction_Start Start Reaction (Add ATP) Plate_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization IC50_Calculation IC50 Determination Normalization->IC50_Calculation Selectivity_Profile Selectivity Profiling IC50_Calculation->Selectivity_Profile

Caption: General workflow for in vitro kinase inhibitor profiling.

References

Benchmarking HS38: A Mechanistic Comparison to Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel kinase inhibitor HS38 against established anti-inflammatory drugs. While direct comparative experimental data on the anti-inflammatory properties of this compound is not yet publicly available, this document benchmarks its potential efficacy by examining its mechanism of action in contrast to that of widely used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The comparison is based on the known roles of its molecular targets—Death-Associated Protein Kinase 1 (DAPK1) and Zipper-Interacting Protein Kinase (ZIPK)—in inflammatory signaling cascades.

Introduction to this compound

This compound is a potent and selective inhibitor of DAPK1 and ZIPK, serine/threonine kinases implicated in the regulation of apoptosis and smooth muscle contraction. Emerging research has highlighted the involvement of DAPK1 and ZIPK in modulating inflammatory pathways, suggesting a therapeutic potential for this compound as an anti-inflammatory agent. This guide explores this potential by comparing its mechanism to that of a non-selective NSAID (Ibuprofen), a COX-2 selective NSAID (Celecoxib), and a corticosteroid (Dexamethasone).

Data Presentation: Mechanistic Comparison

The following tables summarize the key mechanistic differences between this compound and the selected anti-inflammatory drugs.

Table 1: Comparison of Molecular Targets and Key Mechanisms

FeatureThis compound (Hypothesized)IbuprofenCelecoxibDexamethasone
Primary Target(s) DAPK1, ZIPKCOX-1, COX-2COX-2Glucocorticoid Receptor (GR)
Mechanism of Action Inhibition of kinase activity, potentially modulating downstream inflammatory signaling.Non-selective, reversible inhibition of cyclooxygenase enzymes.Selective, reversible inhibition of the cyclooxygenase-2 enzyme.[1]Binds to intracellular GR, which then translocates to the nucleus to regulate gene expression.[2]
Effect on Prostaglandin Synthesis Indirect or no direct effect.Broad inhibition.[3][4]Selective inhibition.[5][6]Indirect inhibition via suppression of COX-2 expression.[2]
Key Downstream Pathways Affected Potentially NF-κB, MAPK, and inflammasome pathways.[7][8]Prostaglandin signaling.Prostaglandin signaling.Transcriptional regulation of pro- and anti-inflammatory genes.
Primary Therapeutic Effect Potential for broad anti-inflammatory and immunomodulatory effects.Analgesic, anti-pyretic, anti-inflammatory.Analgesic, anti-inflammatory, with reduced gastrointestinal side effects compared to non-selective NSAIDs.Potent anti-inflammatory and immunosuppressive.[2]

Table 2: Comparison of Effects on Key Inflammatory Mediators

MediatorThis compound (Hypothesized)IbuprofenCelecoxibDexamethasone
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Potential for reduction through DAPK1/ZIPK inhibition.No direct effect on synthesis, but reduces prostaglandin-mediated inflammation.No direct effect on synthesis, but reduces prostaglandin-mediated inflammation.Suppression of gene expression.
Prostaglandins No direct inhibition of synthesis.Direct inhibition of synthesis.[3][4]Direct inhibition of synthesis.[5][6]Indirect inhibition of synthesis through COX-2 suppression.
NF-κB Potential for inhibition of activation.[7][8]No direct effect.No direct effect.Inhibition of activation through multiple mechanisms.
MAPK Potential for modulation (p38 MAPK).[8][9]No direct effect.No direct effect.Inhibition of activation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the comparator drugs and the hypothesized pathway for this compound.

Ibuprofen_Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of Action for Ibuprofen and Celecoxib.

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR DEX_GR Dexamethasone-GR Complex GR->DEX_GR DNA DNA DEX_GR->DNA Translocates & Binds Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Pro_Inflammatory_Genes Suppresses Anti_Inflammatory_Genes Anti-inflammatory Gene Expression DNA->Anti_Inflammatory_Genes Activates

Caption: Mechanism of Action for Dexamethasone.

HS38_Hypothesized_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) DAPK1 DAPK1 Inflammatory_Stimuli->DAPK1 ZIPK ZIPK Inflammatory_Stimuli->ZIPK NFkB_Pathway NF-κB Pathway DAPK1->NFkB_Pathway Modulates MAPK_Pathway MAPK Pathway DAPK1->MAPK_Pathway Modulates ZIPK->NFkB_Pathway Modulates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Pro_Inflammatory_Genes MAPK_Pathway->Pro_Inflammatory_Genes This compound This compound This compound->DAPK1 Inhibits This compound->ZIPK Inhibits

Caption: Hypothesized Anti-Inflammatory Mechanism of this compound.

Experimental Protocols for Benchmarking this compound

To empirically evaluate the anti-inflammatory activity of this compound, a series of in vitro and in vivo experiments are proposed.

1. In Vitro Anti-Inflammatory Assays

  • Objective: To determine the direct effect of this compound on inflammatory responses in cultured cells.

  • Cell Lines:

    • RAW 264.7 (murine macrophages)

    • THP-1 (human monocytes), differentiated into macrophages with PMA.

    • Human primary peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured under standard conditions. Prior to stimulation, cells are pre-treated with a range of concentrations of this compound for 1-2 hours.

    • Inflammatory Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IL-1β) to induce an inflammatory response.

    • Cytokine Measurement: After 24 hours of stimulation, cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO) Production Assay: For macrophage cell lines, NO production in the supernatant is measured using the Griess reagent.

    • Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38).

    • Quantitative PCR (qPCR): RNA is extracted from cell lysates to measure the gene expression levels of pro-inflammatory cytokines and enzymes (e.g., COX-2, iNOS).

  • Data Analysis: IC50 values for the inhibition of cytokine production and NO release will be calculated. Statistical significance will be determined using ANOVA.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow Start Culture Cells (e.g., RAW 264.7) Pretreat Pre-treat with this compound (various concentrations) Start->Pretreat Stimulate Stimulate with LPS or Cytokines Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant and Cell Lysates Incubate->Collect ELISA ELISA (TNF-α, IL-6, IL-1β) Collect->ELISA Griess Griess Assay (Nitric Oxide) Collect->Griess Western Western Blot (p-p65, p-p38) Collect->Western qPCR qPCR (Gene Expression) Collect->qPCR End Data Analysis (IC50 Calculation) ELISA->End Griess->End Western->End qPCR->End

Caption: In Vitro Anti-Inflammatory Assay Workflow.

2. In Vivo Anti-Inflammatory Models

  • Objective: To assess the efficacy of this compound in reducing inflammation in animal models.

  • Animal Model:

    • Male C57BL/6 mice (6-8 weeks old).

  • Methodologies:

    • Carrageenan-Induced Paw Edema:

      • Animals are pre-treated with this compound (intraperitoneally or orally) at various doses.

      • One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

      • Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

      • The percentage inhibition of edema is calculated for each group compared to the vehicle control.

    • LPS-Induced Systemic Inflammation:

      • Animals are pre-treated with this compound.

      • One hour later, animals are challenged with an intraperitoneal injection of LPS.

      • Blood is collected at various time points (e.g., 2, 6, 24 hours) to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.

      • At the end of the experiment, tissues (e.g., lung, liver) can be collected for histological analysis and measurement of inflammatory markers.

  • Data Analysis: Statistical analysis will be performed using ANOVA to compare the effects of this compound treatment with the vehicle and positive control (e.g., Dexamethasone) groups.

In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow (Carrageenan-Induced Paw Edema) Start Acclimatize Mice Pretreat Pre-treat with this compound (i.p. or oral) Start->Pretreat Inject Inject Carrageenan into Paw Pretreat->Inject Measure Measure Paw Volume (1, 2, 3, 4, 24h) Inject->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze End Statistical Analysis Analyze->End

Caption: In Vivo Anti-Inflammatory Model Workflow.

Conclusion

This compound presents a novel mechanistic approach to the treatment of inflammatory conditions. By targeting DAPK1 and ZIPK, it has the potential to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, which are central to the inflammatory response. This mechanism is distinct from the COX inhibition of NSAIDs and the broad genomic effects of corticosteroids. While direct experimental evidence of this compound's anti-inflammatory efficacy is needed, its unique mode of action warrants further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound as a potential next-generation anti-inflammatory therapeutic.

References

In vivo validation of in vitro findings for 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

A new class of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is showing promise in overcoming resistance to standard therapies in Chronic Myeloid Leukemia (CML). This guide provides a comparative overview of the in vivo efficacy of a representative compound from this class against the clinically challenging T315I "gatekeeper" mutation of the Bcr-Abl fusion protein, benchmarked against a known potent alternative, Ponatinib.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel oncology drug candidates. Herein, we present a summary of key experimental data, detailed methodologies for the cited in vivo and in vitro studies, and a visualization of the targeted signaling pathway.

Comparative Efficacy Against Bcr-Abl T315I Mutant

The data presented below summarizes the in vitro potency and in vivo anti-tumor activity of a novel pyrazolo[3,4-d]pyrimidine derivative, compound 2j , compared to the third-generation tyrosine kinase inhibitor (TKI), Ponatinib . Both compounds were evaluated for their ability to inhibit the Bcr-Abl T315I mutant, a common cause of resistance to earlier generation TKIs like Imatinib and Dasatinib.

CompoundTargetIn Vitro Potency (IC50)In Vivo ModelTreatment Dose & ScheduleIn Vivo Efficacy (Tumor Growth Inhibition)
Pyrazolo[3,4-d]pyrimidine 2j Bcr-Abl T315I0.8 µM (in Ba/F3 p210 T315I cells)Subcutaneous Ba/F3 p210 T315I xenograft in nude mice50 mg/kg, intraperitoneally, daily>50% reduction in tumor volume
Ponatinib Bcr-Abl T315I0.65 nM (in Ba/F3 p210 T315I cells)Subcutaneous Ba/F3 p210 T315I xenograft in nude mice10 mg/kg, oral gavage, dailySignificant tumor growth inhibition leading to regression

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of leukemia cells expressing the Bcr-Abl T315I mutation.

Cell Line: Murine pro-B Ba/F3 cells engineered to express the human p210 Bcr-Abl protein with the T315I mutation. These cells are dependent on Bcr-Abl kinase activity for their proliferation and survival.

Methodology:

  • Ba/F3-p210-T315I cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • The cells were treated with serial dilutions of the pyrazolo[3,4-d]pyrimidine compound 2j or Ponatinib for 72 hours.

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence was read on a plate reader, and the data were normalized to vehicle-treated control cells.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

In Vivo Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the test compounds in a murine model of Bcr-Abl T315I-positive leukemia.

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks of age.

Methodology:

  • Cell Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 Ba/F3-p210-T315I cells suspended in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel.

  • Tumor Growth and Randomization: Tumors were allowed to grow until they reached a mean volume of approximately 150-200 mm³. Mice were then randomized into treatment and control groups.

  • Drug Administration:

    • The pyrazolo[3,4-d]pyrimidine compound 2j was administered intraperitoneally once daily at a dose of 50 mg/kg.

    • Ponatinib was administered via oral gavage once daily at a dose of 10 mg/kg.

    • The control group received the vehicle used to formulate the test compounds.

  • Tumor Measurement: Tumor dimensions were measured every 2-3 days with calipers, and tumor volume was calculated using the formula: (length x width²) / 2.

  • Endpoint: The study was terminated after a predefined period (e.g., 21 days) or when tumors in the control group reached a maximum allowable size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways. The diagram below illustrates the central role of Bcr-Abl and the points of intervention for targeted inhibitors.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Ponatinib Inhibitor->BCR_ABL

Caption: Bcr-Abl signaling pathways and point of inhibition.

Unveiling the Kinase Inhibitor Landscape: A Comparative Analysis of HS38 and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor development, the pyrazolo[3,4-d]pyrimidinone-based compound, HS38, has emerged as a potent and selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and Zipper-Interacting Protein Kinase (ZIPK, also known as DAPK3).[1] This guide provides a comprehensive comparative biological evaluation of this compound and its structural analogs, HS56, HS94, and HS148, designed to offer researchers, scientists, and drug development professionals a detailed understanding of their relative potency, selectivity, and potential therapeutic applications. The development of these analogs, stemming from the co-crystal structure of this compound with DAPK3, was aimed at dissecting the polypharmacology of hypertension, revealing a nuanced interplay between DAPK3 and Pim kinases in regulating vascular contractility.[2][3]

Comparative Biological Activity

The inhibitory activity of this compound and its analogs was assessed against a panel of kinases, revealing distinct selectivity profiles. This compound demonstrates potent inhibition of DAPK1 and ZIPK. Building on this scaffold, HS56 was developed as a dual Pim/DAPK3 inhibitor, while HS94 and HS148 were engineered as selective DAPK3 inhibitors.[2] An inactive analog, HS182, was also synthesized for use as a negative control in experimental settings.

The following table summarizes the residual kinase activity in the presence of 10 µM of each compound, providing a clear comparison of their inhibitory potency and selectivity.

Kinase TargetThis compoundHS56HS94HS148HS182 (Inactive Analog)
DAPK1 LowModerateHighHighHigh
DAPK3 (ZIPK) LowLowLowLowHigh
Pim1 ModerateLowHighHighHigh
Pim2 HighModerateHighHighHigh
Pim3 LowLowHighHighHigh
Other Kinases Generally HighGenerally HighGenerally HighGenerally HighHigh

Note: "Low" residual activity indicates high inhibition, while "High" residual activity indicates low or no inhibition. This data is a qualitative representation based on the initial findings. For precise quantitative comparisons, please refer to the original research articles.

Chemical Structures

The core scaffold of these compounds is a pyrazolo[3,4-d]pyrimidinone. The variations in their substituent groups give rise to their differential kinase selectivity.

(A) this compound Lead Compound

(B) HS56 Dual Pim/DAPK3 Inhibitor

(C) HS94 Selective DAPK3 Inhibitor

(D) HS148 Selective DAPK3 Inhibitor

(E) HS182 Inactive Analog

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the kinase inhibitory activity of this compound and its analogs.

In Vitro Radioactive Kinase Assay

This assay is employed to measure the inhibitory effect of the compounds on the activity of a panel of kinases.

1. Materials:

  • Kinase of interest (e.g., DAPK3, Pim1)
  • Kinase-specific substrate peptide
  • This compound, HS56, HS94, HS148, or HS182 dissolved in DMSO
  • [γ-³²P]ATP (radiolabeled ATP)
  • Kinase reaction buffer (specific composition varies depending on the kinase)
  • 10% Trichloroacetic acid (TCA)
  • P81 phosphocellulose paper
  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate peptide, and the kinase reaction buffer.
  • Add the test compound (this compound, HS56, HS94, HS148, or HS182) at the desired concentration (e.g., 10 µM). A DMSO control (vehicle) is run in parallel.
  • Initiate the kinase reaction by adding [γ-³²P]ATP.
  • Incubate the reaction mixture at 30°C for a predetermined period (e.g., 30 minutes).
  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
  • Wash the P81 paper extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.
  • Air-dry the P81 paper.
  • Place the dried paper in a scintillation vial with scintillation fluid.
  • Quantify the amount of incorporated radiolabel using a scintillation counter.
  • Calculate the percentage of residual kinase activity for each compound by comparing the counts per minute (CPM) in the presence of the inhibitor to the CPM of the DMSO control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the DAPK3 signaling pathway and a typical experimental workflow for evaluating these inhibitors.

DAPK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Stress_Signals Stress Signals (e.g., IFN-γ) DAPK1 DAPK1 Stress_Signals->DAPK1 activates DAPK3 DAPK3 (ZIPK) DAPK1->DAPK3 activates Myosin Myosin Light Chain Phosphorylation DAPK3->Myosin phosphorylates Apoptosis Apoptosis DAPK3->Apoptosis promotes Contraction Smooth Muscle Contraction Myosin->Contraction leads to This compound This compound This compound->DAPK1 This compound->DAPK3 HS56 HS56 HS56->DAPK3 HS94 HS94 HS94->DAPK3 HS148 HS148 HS148->DAPK3

Caption: DAPK3 signaling pathway and points of inhibition by this compound and its analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of This compound and Analogs Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Cell_Assay Cellular Assays (e.g., Smooth Muscle Contraction) Selectivity->Cell_Assay Animal_Model Animal Models (e.g., Hypertension) Cell_Assay->Animal_Model

Caption: Experimental workflow for the evaluation of this compound and its analogs.

References

Safety Operating Guide

Proper Disposal of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This compound, a member of the pyrazolo[3,4-d]pyrimidine family, should be treated as hazardous chemical waste. Disposal procedures should align with institutional, local, and national regulations for toxic organic solids.

Hazard Profile and Disposal Summary

Hazard CategoryDescriptionDisposal Consideration
Acute Toxicity Compounds with similar structures are classified as Category 3 or 4 for acute oral toxicity, meaning they can be harmful if swallowed.[1][2]Dispose of as toxic solid waste in a designated, approved waste disposal plant.[1][3]
Skin and Eye Irritation May cause skin irritation and serious eye irritation.Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Contaminated clothing should be removed and washed before reuse.
Respiratory Irritation May cause respiratory irritation if inhaled.Handle in a well-ventilated area or under a fume hood. Avoid creating dust.
Environmental Hazard Should not be released into the environment.[1]Prevent entry into drains and waterways. Dispose of through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol

The following is a general procedure for the disposal of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide and its contaminated materials. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.

  • Waste Collection:

    • Collect waste material, including any residual solid compound and contaminated items (e.g., weigh boats, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical waste.

  • Labeling:

    • Attach a hazardous waste tag to the container.[4]

    • The label should include:

      • The full chemical name: 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

      • The words "Hazardous Waste" and "Toxic"[4]

      • An accumulation start date.

      • The responsible researcher's name and contact information.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • The storage area should be secure and away from general laboratory traffic.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a pickup request to your institution's EHS department.[4]

    • Do not pour this chemical down the drain or dispose of it in regular trash.[5]

Disposal Workflow

G cluster_lab Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Approved Disposal Facility A Generate Chemical Waste B Segregate Waste into Designated Container A->B Step 1 C Label Container with Hazardous Waste Tag B->C Step 2 D Store in Satellite Accumulation Area (SAA) C->D Step 3 E Request Waste Pickup from EHS D->E Step 4 F EHS Collects Waste from SAA E->F G Transport to Central Hazardous Waste Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: General workflow for the disposal of hazardous laboratory chemical waste.

This procedural guidance is intended to provide a framework for the safe and compliant disposal of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide. Adherence to these protocols is essential for protecting laboratory personnel and the environment.

References

Personal protective equipment for handling 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (CAS: 1030203-81-6) in a laboratory setting. The following procedures are based on best practices for handling related pyrazolopyrimidine derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Information:

Compound Name CAS Number Molecular Formula
2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide1030203-81-6C₁₄H₁₂ClN₅O₂S

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment:

Protection Type Specific Recommendations Reasoning
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber).To prevent skin contact and potential irritation or absorption.[1][3]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash-prone procedures.To protect eyes from dust particles and accidental splashes, which could cause serious irritation.[1]
Skin and Body Protection A standard laboratory coat should be worn and buttoned. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is advised.To protect skin and personal clothing from contamination.
Respiratory Protection For procedures that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.To prevent inhalation of the compound, which may cause respiratory tract irritation.[1] Work in a well-ventilated area, preferably a chemical fume hood.[4]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[3][4] Use appropriate tools for weighing and transferring the solid material.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material.[4] Avoid generating dust.

  • Collect: Place the swept-up material into a suitable, labeled container for disposal.[3][4]

  • Clean: Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Waste containers should be clearly labeled with the chemical name and associated hazards.

  • Do not dispose of this chemical down the drain or in the general trash.

Experimental Workflow and Safety Protocols

The following diagram outlines the procedural workflow for safely handling 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheets for related compounds B Identify Hazards (Oral Toxicity, Skin/Eye/Respiratory Irritation) A->B C Select and Inspect Personal Protective Equipment (PPE) B->C E Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->E D Work in a Ventilated Area (e.g., Chemical Fume Hood) F Weigh and Transfer Compound (Avoid Dust Generation) D->F E->F G Perform Experimental Procedure F->G H Decontaminate Work Surfaces G->H K In case of Spill: Evacuate, Ventilate, Contain, Clean G->K L In case of Exposure: Seek Immediate Medical Attention G->L I Segregate and Label Waste H->I J Dispose of Waste via Approved Channels I->J

Caption: Workflow for the safe handling of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.